CPI-905
Description
Properties
CAS No. |
931078-17-0 |
|---|---|
Molecular Formula |
C18H20N2O5 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxamide |
InChI |
InChI=1S/C18H20N2O5/c1-10-6-11(2)20-18(22)13(10)9-19-17(21)12-7-14(23-3)16-15(8-12)24-4-5-25-16/h6-8H,4-5,9H2,1-3H3,(H,19,21)(H,20,22) |
InChI Key |
KMBHNILDGJPMCU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC3=C(C(=C2)OC)OCCO3)C |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC3=C(C(=C2)OC)OCCO3)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CPI-905; CPI 905; CPI905. |
Origin of Product |
United States |
Foundational & Exploratory
The Function of CPI-905 in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the function of CPI-905 and its successors in the context of cancer cell biology. This compound is an early-stage, potent, and selective EZH2 (Enhancer of Zeste Homolog 2) inhibitor that has served as a foundational tool in the development of more advanced anti-cancer therapeutics. While detailed public data on this compound itself is limited due to its nature as a precursor molecule, this guide elucidates its mechanism of action and places it within the broader landscape of EZH2 inhibition in oncology.
Core Mechanism of Action: EZH2 Inhibition
This compound functions as a potent, selective, and cell-active inhibitor of EZH2.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator. The primary role of EZH2 is to catalyze the trimethylation of histone H3 at lysine 27 (H3K27me3), a modification that leads to chromatin compaction and transcriptional repression of target genes.
In many cancers, EZH2 is overexpressed or mutated, resulting in the aberrant silencing of tumor suppressor genes, which in turn promotes cancer cell proliferation, survival, and differentiation. By inhibiting the methyltransferase activity of EZH2, this compound and its analogs can reverse this pathological gene silencing, leading to the re-expression of tumor suppressor genes and subsequent anti-tumor effects.
Quantitative Data: Potency and Selectivity
While specific biochemical data for this compound is not extensively published, it is characterized as a "weak inhibitor" that served as a hit in a high-throughput screening campaign.[3][4][5][6][7] This initial discovery led to the development of more potent analogs. The table below presents publicly available data on these related EZH2 inhibitors to provide a quantitative context for this class of compounds.
| Compound | Target(s) | IC50 / Ki | Cell-Based Potency | Notes |
| This compound | EZH2 | Described as a "weak inhibitor" | Cell-active | An early hit from high-throughput screening. |
| CPI-169 | EZH2 | IC50: 0.24 nM (WT), 0.51 nM (Y641N) | Not specified | A more potent analog of this compound. |
| CPI-1205 | EZH2 | Not specified | Not specified | Orally bioavailable, advanced to Phase I clinical trials for B-cell lymphomas. |
| Tulmimetostat (CPI-0209) | EZH1/EZH2 | Not specified | Not specified | Orally active, in clinical development for solid tumors and lymphomas. |
| Tazemetostat (EPZ-6438) | EZH2 | Ki: 2.5 nM; IC50: 11-16 nM | Not specified | FDA-approved EZH2 inhibitor. |
| GSK126 | EZH2 | IC50: 9.9 nM | Not specified | Highly selective EZH2 inhibitor. |
Experimental Protocols
The characterization of EZH2 inhibitors like this compound typically involves a series of biochemical and cell-based assays to determine their potency, selectivity, and cellular effects.
Biochemical EZH2 Inhibition Assay
Objective: To determine the in vitro potency (IC50) of the compound against the methyltransferase activity of EZH2.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PRC2 complex (containing EZH2) is purified. The substrate can be a synthetic histone H3 peptide or reconstituted oligonucleosomes.
-
Reaction Mixture: The PRC2 complex is incubated with the substrate in the presence of the co-factor S-adenosyl-L-methionine (SAM), which is often radiolabeled (e.g., [3H]-SAM).
-
Inhibitor Addition: A dilution series of the test compound (e.g., this compound) is added to the reaction mixture.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for histone methylation.
-
Detection: The reaction is stopped, and the amount of methylated substrate is quantified. If using a radiolabeled SAM, this is typically done by capturing the substrate on a filter and measuring radioactivity using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.
Cellular H3K27me3 Quantification Assay
Objective: To assess the ability of the inhibitor to modulate EZH2 activity within cancer cells by measuring the levels of the H3K27me3 mark.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines known to be dependent on EZH2 activity (e.g., certain lymphoma or sarcoma cell lines) are cultured. The cells are then treated with various concentrations of the EZH2 inhibitor for a defined period (e.g., 24-72 hours).
-
Histone Extraction or Cell Lysis: Histones are extracted from the cell nuclei, or whole-cell lysates are prepared.
-
Western Blot Analysis:
-
The extracted proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for H3K27me3.
-
A loading control, such as an antibody against total Histone H3, is used to normalize the data.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.
-
-
Quantification: The band intensities are quantified to determine the relative reduction in H3K27me3 levels upon inhibitor treatment.
Clinical Significance and Future Directions
While this compound itself did not advance into clinical trials, its discovery was instrumental in validating EZH2 as a druggable target in oncology. The subsequent development of more potent and pharmacologically optimized compounds, such as CPI-1205 and tulmimetostat (CPI-0209), by the same research programs underscores the importance of this initial finding. These second-generation EZH2 inhibitors have been investigated in clinical trials for a variety of malignancies, including B-cell lymphomas and advanced solid tumors.[8]
The therapeutic strategy of EZH2 inhibition is particularly relevant for cancers with specific genetic backgrounds, such as those harboring EZH2 gain-of-function mutations or mutations in other chromatin remodeling complexes like SWI/SNF. The continued exploration of EZH2 inhibitors, both as monotherapies and in combination with other anti-cancer agents, remains a promising area of cancer research.
References
- 1. EZH2-IN-1 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
CPI-905: An In-Depth Technical Guide to an Early-Stage EZH2 Inhibitor and its Role in Epigenetic Regulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of CPI-905, an early-stage small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), and its role in the broader context of epigenetic regulation. Due to the nature of this compound as a likely developmental compound, publicly available quantitative data is limited. This guide, therefore, focuses on the established scientific context of EZH2 inhibition, leveraging data from related compounds and general experimental methodologies to provide a thorough understanding of the subject.
Introduction to EZH2 and its Role in Epigenetic Regulation
The Enhancer of Zeste Homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] In its canonical role, EZH2 is responsible for the trimethylation of histone H3 on lysine 27 (H3K27me3), a key epigenetic mark associated with gene silencing.[1] This modification leads to chromatin compaction, thereby restricting the access of transcriptional machinery to gene promoters.
The dysregulation of EZH2 activity is a hallmark of numerous human cancers, where its overexpression or mutation can lead to the aberrant silencing of tumor suppressor genes, promoting cell proliferation, and inhibiting apoptosis.[2] Consequently, EZH2 has emerged as a significant therapeutic target in oncology.
This compound: An Early-Stage EZH2 Inhibitor
This compound is identified as a potent, selective, and cell-active EZH2 inhibitor characterized by a pyridone headgroup. It was developed by Constellation Pharmaceuticals as part of their EZH2 inhibitor program. Scientific literature describes this compound as a "weak inhibitor" and it is understood to be a precursor to more potent, second-generation inhibitors such as CPI-1205 and CPI-0209 (tulmimetostat). The CAS number for this compound is 931078-17-0.
Mechanism of Action
As an EZH2 inhibitor, this compound is designed to compete with the cofactor S-adenosyl-L-methionine (SAM) for binding to the SET domain of EZH2. By occupying the SAM-binding pocket, this compound prevents the transfer of a methyl group to histone H3 at lysine 27. This inhibition of EZH2's methyltransferase activity leads to a global reduction in H3K27me3 levels, thereby reactivating the expression of silenced tumor suppressor genes.
Data Presentation
| Parameter | Description | Typical Units | This compound Data |
| Biochemical IC50 (EZH2 WT) | Concentration of the inhibitor required to reduce the enzymatic activity of wild-type EZH2 by 50% in a biochemical assay. | nM or µM | Not Publicly Available |
| Biochemical IC50 (EZH2 mutant) | Concentration of the inhibitor required to reduce the enzymatic activity of a specific mutant EZH2 (e.g., Y641N) by 50%. | nM or µM | Not Publicly Available |
| Cellular EC50 (H3K27me3 reduction) | Concentration of the inhibitor required to reduce the cellular levels of H3K27me3 by 50% in a specific cell line. | nM or µM | Not Publicly Available |
| Cellular GI50 (Cell Growth Inhibition) | Concentration of the inhibitor required to inhibit the growth of a specific cancer cell line by 50%. | µM | Not Publicly Available |
| Selectivity (vs. other HMTs) | The ratio of IC50 values for other histone methyltransferases (HMTs) to the IC50 for EZH2, indicating the inhibitor's specificity. | Fold-difference | Not Publicly Available |
Experimental Protocols
The following are detailed, representative methodologies for key experiments cited in the context of EZH2 inhibitor development. These protocols are based on established practices in the field and can be adapted for the evaluation of compounds like this compound.
Biochemical EZH2 Inhibition Assay (AlphaLISA)
This protocol describes a homogenous, high-throughput assay to measure the biochemical potency of an inhibitor against the EZH2 complex.
Materials:
-
Recombinant human PRC2 complex (EZH2/EED/SUZ12/RbAp48/AEBP2)
-
S-adenosyl-L-methionine (SAM)
-
Biotinylated histone H3 (1-28) peptide substrate
-
AlphaLISA anti-H3K27me3 acceptor beads
-
Streptavidin-coated donor beads
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 2 mM MgCl2, 4 mM DTT, 0.01% Tween-20)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compound (e.g., this compound) in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the EZH2 enzyme complex to each well.
-
Initiate the methyltransferase reaction by adding a mixture of the biotinylated H3 peptide substrate and SAM.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a detection mixture containing the AlphaLISA acceptor and donor beads.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
Cellular H3K27me3 Quantification (Western Blot)
This protocol details the measurement of global H3K27me3 levels in cells treated with an EZH2 inhibitor.
Materials:
-
Cancer cell line of interest (e.g., Karpas-422 for lymphoma)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Histone extraction buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound for a specified duration (e.g., 72-96 hours).
-
Harvest the cells and perform histone extraction.
-
Quantify the protein concentration of the histone extracts.
-
Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the H3K27me3 signal to the total H3 signal.
In Vivo Tumor Xenograft Model
This protocol describes a typical in vivo efficacy study of an EZH2 inhibitor in a mouse xenograft model of non-Hodgkin's lymphoma.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
Cancer cell line for implantation (e.g., Karpas-422)
-
Matrigel
-
Test compound formulated for in vivo administration (e.g., in a suitable vehicle for oral gavage or intraperitoneal injection)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant cancer cells mixed with Matrigel into the flank of the mice.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Administer the test compound and vehicle according to the planned dosing schedule and route.
-
Measure tumor volume with calipers at regular intervals (e.g., twice weekly).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for H3K27me3).
-
Analyze the tumor growth inhibition data to assess the efficacy of the compound.
Mandatory Visualizations
Signaling Pathways
Caption: EZH2 signaling pathway and the mechanism of action of this compound.
Experimental Workflows
Caption: Preclinical workflow for the evaluation of an EZH2 inhibitor like this compound.
References
The Role of CPI-905 in the Inhibition of Histone H3K27 Trimethylation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of CPI-905, an early-generation, pyridone-containing small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3). This histone mark is critically involved in the silencing of gene expression. While this compound itself is characterized as a comparatively weak inhibitor, its discovery was a pivotal step in the development of more potent and clinically relevant second-generation EZH2 inhibitors. This document will detail the mechanism of action of pyridone-based EZH2 inhibitors, provide inferred quantitative data based on its successors, and outline the key experimental protocols used to characterize such compounds.
Introduction to EZH2 and H3K27 Trimethylation
Histone modifications are a fundamental component of epigenetic regulation, influencing chromatin structure and gene expression. The methylation of histone H3 at lysine 27 is a key repressive mark, with the trimethylated state (H3K27me3) being strongly associated with transcriptionally silent chromatin.[1] The enzyme responsible for this modification is EZH2, the catalytic core of the PRC2 complex.[2] Dysregulation of EZH2 activity, either through mutation or overexpression, is implicated in a variety of cancers, making it a compelling target for therapeutic intervention.[3]
Inhibitors of EZH2 aim to reduce global H3K27me3 levels, leading to the reactivation of tumor suppressor genes and subsequent anti-proliferative effects in cancer cells.
This compound: An Early Pyridone-Based EZH2 Inhibitor
This compound was identified as a hit from high-throughput screening efforts and is characterized by a pyridone headgroup.[4] While specific biochemical and cellular potency data for this compound is not extensively published, it is described as a "weak inhibitor". However, the pyridone moiety proved to be a crucial pharmacophore for EZH2 inhibition.[4] Structural studies of similar, more potent pyridone-containing inhibitors have revealed that this group occupies a portion of the S-adenosyl-L-methionine (SAM) binding pocket of EZH2, accounting for the SAM-competitive mechanism of inhibition.[4][5]
The discovery of this compound served as a foundational scaffold for the development of more advanced EZH2 inhibitors by Constellation Pharmaceuticals, including CPI-1205 and the second-generation inhibitor CPI-0209 (tulmimetostat).[6][7][8] These successors exhibit significantly improved potency and drug-like properties.
Quantitative Data and Structure-Activity Relationship
While specific quantitative data for this compound is scarce in the public domain, we can infer its relative activity based on the progression of the pyridone-based inhibitor series. The development from this compound led to compounds with significantly enhanced potency. For instance, the optimization of the indole scaffold, a key feature of this series, led to inhibitors with nanomolar biochemical and cellular activities.
| Compound | Description | Biochemical IC50 (EZH2) | Cellular EC50 (H3K27me3 reduction) |
| This compound | Early pyridone-based hit | Weak (exact value not published) | Weak (exact value not published) |
| CPI-1205 | First-generation indole-based inhibitor | Sub-nanomolar to low nanomolar range (inferred) | <100 nM (for potent analogs in the series)[9] |
| CPI-0209 (Tulmimetostat) | Second-generation inhibitor | 0.38 nM[8] | 2.5 nM (for a highly potent analog)[9] |
Table 1: Comparative potency of pyridone-based EZH2 inhibitors. The data for CPI-1205 and CPI-0209 are representative of the advancements made from the initial this compound scaffold.
The key structural modification that led to a significant increase in potency and prolonged target residence time was the introduction of a 4-thiomethyl pyridone group.[9][10] This highlights the critical role of substitutions on the pyridone ring in optimizing the interaction with the EZH2 active site.
Signaling Pathways and Experimental Workflows
The mechanism of EZH2 inhibition by pyridone-containing compounds like this compound directly impacts the histone methylation cascade, leading to changes in gene expression.
Caption: Mechanism of EZH2 Inhibition by this compound.
The experimental workflow to characterize an EZH2 inhibitor like this compound typically involves a series of biochemical and cellular assays.
References
- 1. sec.gov [sec.gov]
- 2. Constellation Pharmaceuticals Initiates Clinical Development Of CPI-1205, A Novel Inhibitor Of EZH2, In Patients With Lymphoma - BioSpace [biospace.com]
- 3. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Six Years (2012–2018) of Researches on Catalytic EZH2 Inhibitors: The Boom of the 2-Pyridone Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Constellation Pharmaceuticals Advances CPI-0209 into Clinical Trials, Expanding its EZH2 Franchise | Nasdaq [nasdaq.com]
- 7. Constellation Pharmaceuticals Highlights EZH2 Inhibition Program in Prostate Cancer at Biomedical Conference | santé log [santelog.com]
- 8. Comprehensive Target Engagement by the EZH2 Inhibitor Tulmimetostat Allows for Targeting of ARID1A Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
CPI-905: A Foundational Chemical Probe for Interrogating EZH2 Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] By catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), EZH2 plays a critical role in epigenetic gene silencing, thereby regulating cell differentiation, proliferation, and development.[1][2][3] Dysregulation of EZH2 activity, through overexpression or activating mutations, is implicated in the pathogenesis of numerous cancers, including non-Hodgkin's lymphoma and various solid tumors.[3][4][5] This has established EZH2 as a compelling therapeutic target in oncology.
CPI-905 emerged from early high-throughput screening efforts as a small molecule inhibitor of EZH2. While itself a relatively weak inhibitor, this compound served as a foundational chemical scaffold for the development of a series of potent and selective indole-based EZH2 inhibitors by Constellation Pharmaceuticals. This guide provides a technical overview of the core chemical probe, this compound, and its more potent, clinically investigated successors, including CPI-1205 and CPI-0209 (tulmimetostat), which collectively serve as powerful tools to investigate EZH2 biology and its role in disease.
Mechanism of Action
The primary mechanism of action for this compound and its analogs is the competitive inhibition of the S-adenosylmethionine (SAM) binding site within the SET domain of EZH2.[6] By occupying this pocket, the inhibitors prevent the transfer of a methyl group from SAM to the histone H3 substrate, thereby blocking the formation of the repressive H3K27me3 mark. This leads to the reactivation of silenced tumor suppressor genes, inducing cell cycle arrest and apoptosis in EZH2-dependent cancer cells.[7]
Quantitative Data Summary
While specific quantitative data for this compound is not extensively published, the biochemical and cellular activities of its advanced analogs have been well-characterized. These data provide a benchmark for the potency of this chemical series.
| Compound | Target | Assay Type | IC50 / EC50 | Reference |
| CPI-1205 | EZH2 | Biochemical | 2 nM | [8] |
| EZH1 | Biochemical | 52 nM | [8] | |
| CPI-169 | PRC2 | Biochemical | < 1 nM | [7] |
| H3K27me3 | Cellular | 70 nM | [7] | |
| Compound 22 (Advanced Analog) | EZH2 | Biochemical | 2 nM | [1] |
| H3K27me3 | Cellular | 80 nM | [1] | |
| 4-thiomethyl pyridone analog | EZH2 | Biochemical | ~0.2 nM | [2] |
| H3K27me3 | Cellular | 2.5 nM | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the CPI-series of EZH2 inhibitors. These protocols are representative of the techniques employed to evaluate compounds like this compound and its successors.
Biochemical EZH2 Inhibition Assay
This assay quantifies the ability of a compound to inhibit the methyltransferase activity of the PRC2 complex in a cell-free system.
Materials:
-
Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2)
-
Biotinylated histone H3 (1-25) peptide substrate
-
3H-labeled S-adenosylmethionine (SAM)
-
Streptavidin-coated scintillation proximity assay (SPA) beads
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 4 mM DTT)
-
Test compounds (e.g., this compound or its analogs) dissolved in DMSO
-
Microplates (e.g., 384-well)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, combine the PRC2 complex, biotinylated H3 peptide, and assay buffer.
-
Add the diluted test compound to the reaction mixture.
-
Initiate the methyltransferase reaction by adding 3H-SAM.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding an excess of cold, unlabeled SAM.
-
Add streptavidin-coated SPA beads to the wells. The biotinylated H3 peptide will bind to the beads.
-
Incubate to allow for binding.
-
Measure the radioactivity using a scintillation counter. The proximity of the 3H-labeled methyl group on the peptide to the scintillant in the beads will generate a signal.
-
Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular H3K27me3 Assay (High-Content Imaging)
This assay measures the level of H3K27 trimethylation in cells treated with an EZH2 inhibitor.[9]
Materials:
-
Cancer cell line of interest (e.g., HeLa or a lymphoma cell line like KARPAS-422)[10]
-
Cell culture medium and supplements
-
Test compounds (e.g., this compound or its analogs) dissolved in DMSO
-
Formaldehyde solution for fixation
-
Triton X-100 for permeabilization
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3
-
Fluorescently labeled secondary antibodies
-
Nuclear counterstain (e.g., Hoechst)
-
High-content imaging system
Procedure:
-
Seed cells in a multi-well imaging plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 72-96 hours).
-
Fix the cells with formaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific antibody binding.
-
Incubate with primary antibodies against H3K27me3 and total H3.
-
Wash and incubate with corresponding fluorescently labeled secondary antibodies and a nuclear counterstain.
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the fluorescence intensity of H3K27me3 and total H3 within the nucleus of each cell.
-
Normalize the H3K27me3 signal to the total H3 signal.
-
Calculate the percent reduction in H3K27me3 levels relative to a DMSO control and determine the EC50 value.
Visualizations
EZH2 Signaling Pathway
Caption: EZH2, as part of the PRC2 complex, methylates H3K27, leading to gene repression.
Experimental Workflow for EZH2 Inhibitor Characterization
Caption: A typical workflow for the discovery and development of EZH2 inhibitors.
References
- 1. Discovery, design, and synthesis of indole-based EZH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biospace.com [biospace.com]
- 4. | BioWorld [bioworld.com]
- 5. drughunter.com [drughunter.com]
- 6. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Quantification of Histone H3 Lys27 Trimethylation (H3K27me3) by High-Throughput Microscopy Enables Cellular Large-Scale Screening for Small-Molecule EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity - PMC [pmc.ncbi.nlm.nih.gov]
The Selectivity Profile of CPI-905: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific selectivity profile of CPI-905 is limited. This document summarizes the known information and provides representative experimental context for an early-stage EZH2 inhibitor.
This compound is recognized as an early, cell-active inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase. It served as a foundational chemical scaffold for the development of more potent and selective second-generation EZH2 inhibitors by Constellation Pharmaceuticals. While detailed selectivity panel data for this compound against a broad range of kinases and other enzymes is not extensively published, this guide provides an in-depth look at its primary target, the associated signaling pathway, and the methodologies typically employed to characterize such inhibitors.
Quantitative Data Summary
Comprehensive quantitative data on the selectivity of this compound is scarce in the public domain, likely due to its status as an early-stage compound that was surpassed by more potent analogs. The available information primarily identifies it as a starting point for further drug discovery efforts.
| Target | Compound | IC50 (µM) | Assay Type | Reference |
| EZH2 | This compound | Described as a "weak inhibitor" | Biochemical Assay | Implied from discovery narratives of successor compounds |
Note: The term "weak inhibitor" suggests an IC50 value likely in the micromolar range. For comparison, its successors, such as CPI-1205, exhibit low nanomolar potency against EZH2.
EZH2 Signaling Pathway and Inhibition
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It functions to trimethylate histone H3 on lysine 27 (H3K27me3), a key epigenetic modification that leads to transcriptional repression of target genes. In many cancers, EZH2 is overexpressed or mutated, leading to aberrant gene silencing and promoting tumorigenesis. This compound, as an EZH2 inhibitor, competes with the cofactor S-adenosyl-L-methionine (SAM) in the catalytic pocket of EZH2, thereby preventing the methylation of H3K27 and leading to the reactivation of tumor suppressor genes.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not publicly available. However, the following are representative methodologies for assessing the activity and selectivity of EZH2 inhibitors, based on standard practices in the field.
Biochemical EZH2 Inhibition Assay (In Vitro)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified EZH2.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against EZH2.
Materials:
-
Recombinant human PRC2 complex (containing EZH2, EED, SUZ12)
-
Histone H3 peptide (substrate)
-
S-adenosyl-L-methionine (SAM), often radiolabeled ([³H]-SAM)
-
This compound (or other test compounds) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, pH 8.0, containing DTT and MgCl₂)
-
Scintillation cocktail and plates (for radiometric detection) or appropriate reagents for non-radiometric detection methods (e.g., antibody-based detection of H3K27me3).
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Reaction Mixture: In a microplate, combine the assay buffer, recombinant PRC2 complex, and the histone H3 peptide substrate.
-
Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiation of Reaction: Initiate the methyltransferase reaction by adding [³H]-SAM.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Detection:
-
Radiometric: Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide substrate. Wash to remove unincorporated [³H]-SAM. Add scintillation cocktail and measure radioactivity using a scintillation counter.
-
Non-Radiometric: Use an antibody specific for H3K27me3 in an ELISA or TR-FRET format to quantify the product formation.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular H3K27 Trimethylation Assay (In Situ)
This assay measures the ability of a compound to inhibit EZH2 activity within a cellular context by quantifying the levels of global H3K27me3.
Objective: To determine the half-maximal effective concentration (EC50) of this compound for the reduction of H3K27me3 in cells.
Materials:
-
A cancer cell line with known EZH2 dependency (e.g., a lymphoma cell line).
-
Cell culture medium and supplements.
-
This compound dissolved in DMSO.
-
Lysis buffer.
-
Primary antibody against H3K27me3.
-
Primary antibody against a loading control (e.g., total Histone H3).
-
Secondary antibody conjugated to a detectable marker (e.g., HRP for Western blot, or a fluorophore for immunofluorescence or In-Cell Western).
-
Detection reagents.
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for a prolonged period (e.g., 48-96 hours) to allow for histone turnover.
-
Cell Lysis: Wash the cells with PBS and then lyse them to extract cellular proteins.
-
Detection Method (e.g., Western Blot):
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibodies for H3K27me3 and the loading control.
-
Wash and incubate with the appropriate secondary antibodies.
-
Add the detection reagent and visualize the protein bands using a chemiluminescence imager.
-
-
Data Analysis: Quantify the band intensities for H3K27me3 and normalize them to the loading control. Calculate the percentage of H3K27me3 reduction for each concentration of this compound relative to the vehicle control. Determine the EC50 value from a dose-response curve.
Experimental Workflow for EZH2 Inhibitor Characterization
The characterization of a novel EZH2 inhibitor like this compound typically follows a structured workflow from initial screening to in vivo validation.
Foundational Research on Pyridone-Containing EZH2 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on pyridone-containing inhibitors of the Enhancer of Zeste Homolog 2 (EZH2). EZH2 is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). Its dysregulation is implicated in numerous cancers, making it a prime target for therapeutic intervention. The discovery of potent and selective pyridone-containing small molecules has marked a significant milestone in the development of epigenetic therapies. This document details the mechanism of action, key compounds, experimental methodologies, and the core signaling pathways involved.
EZH2 and the PRC2 Complex: Mechanism of Action
EZH2 functions as the enzymatic engine of the PRC2 complex, which also includes essential core components like EED and SUZ12. The primary role of EZH2 is to catalyze the transfer of a methyl group from the co-factor S-adenosylmethionine (SAM) to the lysine 27 residue of histone H3 (H3K27).[1] This process can result in mono-, di-, and tri-methylation of H3K27 (H3K27me1/2/3). The trimethylated state, H3K27me3, is a hallmark of facultative heterochromatin and is a strong epigenetic signal for gene silencing.[1][2] Overactivity of EZH2, due to overexpression or gain-of-function mutations, leads to aberrant gene silencing, suppressing tumor suppressor genes and driving oncogenesis in various hematological and solid tumors.[1][3]
Pyridone-containing inhibitors are designed to be competitive with the SAM co-factor.[2] Crystallographic studies have revealed that the characteristic 2-pyridone moiety of these inhibitors occupies the site where SAM would normally bind within the EZH2 catalytic pocket.[1][2] This competitive inhibition blocks the methyltransferase activity of EZH2, preventing the methylation of H3K27 and leading to the reactivation of silenced tumor suppressor genes.[2]
Key Pyridone-Containing EZH2 Inhibitors
Since 2012, extensive high-throughput screening and medicinal chemistry efforts have led to the discovery of numerous potent and selective pyridone-containing EZH2 inhibitors.[2] These compounds vary in their core structures, which influences their potency, selectivity, and pharmacokinetic properties.[1] The table below summarizes quantitative data for several foundational inhibitors.
| Compound | Target(s) | Ki (nM) | IC50 (nM) | Selectivity | Reference(s) |
| EPZ005687 | EZH2 | 24 | - | >500-fold vs 15 other PMTs; ~50-fold vs EZH1 | [2] |
| GSK126 | EZH2 | 0.5 - 3 | 9.9 | >1000-fold vs 20 other PMTs; >150-fold vs EZH1 | [2][4] |
| Tazemetostat (EPZ-6438) | EZH2 | 2.5 (WT) | 11-16 | >4500-fold vs 14 other PMTs; ~35-fold vs EZH1 | [2][5] |
| UNC1999 | EZH2/EZH1 | 4.6 (EZH2) | <10 (EZH2), 45 (EZH1) | Dual inhibitor; >1000-fold vs 15 other PMTs | [2][5][6] |
| EI1 | EZH2 | - | - | Selective for EZH2 over 10 other PMTs | [2] |
| CPI-1205 | EZH2 | - | - | Potent and selective | [2][7] |
| GSK343 | EZH2 | - | 4 | Potent and selective | [5][8] |
PMTs: Protein Methyltransferases; WT: Wild-Type.
Experimental Protocols
The discovery and characterization of EZH2 inhibitors rely on a suite of biochemical and cell-based assays. These protocols are essential for determining potency, selectivity, mechanism of action, and cellular activity.
Biochemical Enzyme Activity Assay (AlphaLISA®)
This homogeneous assay is designed to measure the activity of the EZH2 complex by detecting the generation of H3K27me3.
Principle: The assay uses AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) technology. A biotinylated histone H3 peptide substrate is methylated by the EZH2 complex in the presence of SAM. The resulting trimethylated peptide is then detected by a specific primary antibody and acceptor beads, bringing them into proximity with streptavidin-coated donor beads that bind the biotinylated substrate. Upon excitation, the donor beads release singlet oxygen, which activates the acceptor beads to emit light.
Detailed Methodology:
-
Enzyme Reaction: Prepare a reaction mixture containing the purified recombinant EZH2 complex, the biotinylated H3 peptide substrate, and SAM in an appropriate assay buffer.
-
Inhibitor Addition: Add the test compound (inhibitor) at various concentrations to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubation: Incubate the reaction plate for a defined period (e.g., 1 hour) at a controlled temperature (e.g., 30°C) to allow for the enzymatic reaction to proceed.[9]
-
Detection: Stop the reaction and add the detection mixture, which includes the primary antibody specific for H3K27me3 and the AlphaLISA® acceptor beads. Incubate to allow for antibody-antigen binding.
-
Signal Generation: Add streptavidin-coated donor beads and incubate in the dark to allow for the proximity-based signal generation.
-
Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader. The signal intensity is proportional to the amount of H3K27me3 produced and is inversely proportional to the inhibitor's potency.
-
Data Analysis: Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular H3K27me3 Immunofluorescence Assay
This cell-based assay quantifies the level of global H3K27me3 within cells following inhibitor treatment, providing a direct measure of target engagement in a cellular context.
Principle: Cancer cells are treated with an EZH2 inhibitor, leading to a reduction in nuclear H3K27me3 levels. Cells are then fixed, permeabilized, and stained with a primary antibody specific for H3K27me3 and a fluorescently labeled secondary antibody. The fluorescence intensity in the nucleus is quantified using high-content imaging.
Detailed Methodology:
-
Cell Culture: Plate cancer cells (e.g., HCC1806 breast cancer cells) in multi-well imaging plates and allow them to adhere overnight.[8]
-
Compound Treatment: Treat the cells with a serial dilution of the EZH2 inhibitor for a specified duration (e.g., 72 hours) to allow for histone mark turnover.[8]
-
Fixation and Permeabilization: Wash the cells with phosphate-buffered saline (PBS), fix them with a formaldehyde solution, and then permeabilize with a detergent-based buffer (e.g., Triton X-100 in PBS) to allow antibody access to the nucleus.
-
Immunostaining: Block non-specific antibody binding using a blocking buffer (e.g., bovine serum albumin in PBS). Incubate the cells with a primary antibody against H3K27me3. After washing, incubate with a fluorescently-labeled secondary antibody. A nuclear counterstain (e.g., DAPI) is also included.
-
Imaging: Acquire images using a high-content automated microscope, capturing both the DAPI (nucleus) and the secondary antibody (H3K27me3) channels.
-
Image Analysis: Use image analysis software to identify nuclei based on the DAPI signal and quantify the mean fluorescence intensity of the H3K27me3 signal within each nucleus.
-
Data Analysis: Normalize the H3K27me3 intensity to the control (DMSO-treated) cells. Calculate cellular IC50 values by plotting the normalized intensity against the inhibitor concentration.[8]
Cell Proliferation Assay (MTT/WST-1)
This assay measures the effect of EZH2 inhibition on the proliferation and viability of cancer cell lines.
Principle: The assay is based on the metabolic reduction of a tetrazolium salt (like MTT or WST-1) by viable, metabolically active cells into a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Detailed Methodology:
-
Cell Seeding: Seed cancer cell lines known to be sensitive to EZH2 inhibition (e.g., Karpas-422, Pfeiffer) in 96-well plates.[2][10]
-
Inhibitor Treatment: After allowing cells to attach (for adherent lines) or stabilize, treat them with a range of concentrations of the EZH2 inhibitor.
-
Incubation: Incubate the cells for an extended period (e.g., 6-7 days) to observe the anti-proliferative effects, which are often delayed due to the epigenetic mechanism.[8]
-
Reagent Addition: Add the MTT or WST-1 reagent to each well and incubate for a few hours, allowing for the colorimetric reaction to occur in viable cells.
-
Measurement: If using MTT, a solubilization buffer must be added to dissolve the formazan crystals. Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of viability against the inhibitor concentration.
EZH2 Signaling Pathways
EZH2 does not operate in isolation; it is a critical node in a complex network of cellular signaling that governs cell fate, proliferation, and differentiation. Its activity is regulated by upstream pathways, and its downstream epigenetic modifications control vast gene expression programs.
Upstream signaling pathways, including those mediated by AKT, Notch, and Wnt, can regulate EZH2 expression and activity.[11] For example, phosphorylation of EZH2 can alter its function and PRC2 complex integrity. Downstream, the primary consequence of EZH2 activity is the H3K27me3-mediated silencing of target genes. These targets often include critical tumor suppressors that regulate the cell cycle (e.g., p16/INK4a), apoptosis, and cellular differentiation.[12][13] By inhibiting EZH2, pyridone-containing compounds can restore the expression of these genes, leading to anti-tumor effects such as cell cycle arrest, senescence, and apoptosis.[12][14]
References
- 1. Six Years (2012-2018) of Researches on Catalytic EZH2 Inhibitors: The Boom of the 2-Pyridone Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Six Years (2012–2018) of Researches on Catalytic EZH2 Inhibitors: The Boom of the 2-Pyridone Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structure-Activity Relationship Studies for Enhancer of Zeste Homologue 2 (EZH2) and Enhancer of Zeste Homologue 1 (EZH1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Role of EZH2 in cell lineage determination and relative signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of CPI-905 in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
CPI-905 is a selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). EZH2 plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound and other EZH2 inhibitors in cancer cell lines. The protocols cover the assessment of both the cytotoxic effects of the compound on cell viability and its specific on-target activity through the measurement of H3K27 trimethylation.
Introduction
The Enhancer of Zeste Homolog 2 (EZH2) is a key epigenetic regulator involved in cell differentiation and proliferation. As the catalytic component of the PRC2 complex, EZH2 mediates gene silencing through the trimethylation of H3K27. In many cancers, the overexpression or mutation of EZH2 leads to aberrant gene silencing, promoting tumor growth and survival. This compound is a potent and selective, cell-active EZH2 inhibitor that serves as a valuable tool for studying the biological consequences of EZH2 inhibition. While initially identified as a weaker inhibitor, it has been a foundational compound for the development of more advanced EZH2 inhibitors.
This document outlines two primary in vitro assays for evaluating the efficacy of this compound and its analogs: a cell viability assay to determine the cytotoxic and anti-proliferative effects on cancer cell lines, and a target engagement assay to quantify the inhibition of EZH2-mediated H3K27 trimethylation.
Data Presentation
The following tables summarize representative quantitative data for various EZH2 inhibitors in different cancer cell lines. This data provides a comparative context for the expected potency of EZH2 inhibition.
Table 1: IC50 Values of EZH2 Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | EZH2 Inhibitor | IC50 (µM) | Reference |
| HEC-50B | Endometrial Cancer | GSK126 | 1.0 (±0.2) | |
| Ishikawa | Endometrial Cancer | GSK126 | 0.9 (±0.6) | |
| HEC-151 | Endometrial Cancer | EPZ005687 | 23.5 (±7.6) | |
| HEC-265 | Endometrial Cancer | GSK126 | 10.4 (±0.6) | |
| RPMI1788 | Burkitt's Lymphoma | MS1943 | 9.017 | |
| Ramos | Burkitt's Lymphoma | MS1943 | 8.425 | |
| Daudi | Burkitt's Lymphoma | MS1943 | 6.076 |
Table 2: GI50 Values of an EZH2 Inhibitor in a Lymphoma Cell Line
| Cell Line | Cancer Type | EZH2 Inhibitor | GI50 (nM) |
| KARPAS-422 | Diffuse Large B-cell Lymphoma | CPI-1328 | Sub-nanomolar |
Signaling Pathway
The diagram below illustrates the canonical signaling pathway involving the PRC2 complex and the mechanism of action for EZH2 inhibitors like this compound.
Caption: EZH2 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Cell Viability Assay (Resazurin-Based)
This protocol is adapted from a standardized method and can be used to determine the half-maximal inhibitory concentration (IC50) of this compound.
a. Experimental Workflow
Caption: Workflow for the Resazurin-Based Cell Viability Assay.
b. Materials
-
Cancer cell line of interest (e.g., KARPAS-422, HEC-50B)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear-bottom black plates
-
This compound (dissolved in DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Fluorescence plate reader
c. Protocol
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Include wells for vehicle control (DMSO) and blank (medium only).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range to test for a novel EZH2 inhibitor might be from 0.01 µM to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. For the vehicle control, add medium with the same final concentration of DMSO as the highest this compound concentration.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Resazurin Assay:
-
After the 72-hour incubation, add 20 µL of Resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the blank values from all measurements.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
H3K27me3 Cellular ELISA
This protocol provides a method to quantify the levels of H3K27 trimethylation in cells treated with this compound, thus confirming on-target activity.
a. Experimental Workflow
Caption: Workflow for the H3K27me3 Cellular ELISA.
b. Materials
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plate
-
This compound (dissolved in DMSO)
-
4% Paraformaldehyde (PFA) in PBS for fixing
-
0.1% Triton X-100 in PBS for permeabilization
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-H3K27me3
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Colorimetric HRP substrate (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Absorbance plate reader
c. Protocol
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for 48-72 hours. Include a vehicle control.
-
-
Cell Fixation and Permeabilization:
-
Carefully remove the medium and wash the cells once with PBS.
-
Fix the cells by adding 100 µL of 4% PFA to each well and incubating for 15 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Permeabilize the cells by adding 100 µL of 0.1% Triton X-100 in PBS and incubating for 10 minutes.
-
Wash the wells three times with PBS.
-
-
Immunodetection:
-
Block non-specific antibody binding by adding 200 µL of blocking buffer to each well and incubating for 1 hour at room temperature.
-
Remove the blocking buffer and add 100 µL of the primary antibody (anti-H3K27me3) diluted in blocking buffer. Incubate overnight at 4°C.
-
Wash the wells three times with PBS containing 0.05% Tween-20 (PBST).
-
Add 100 µL of the HRP-conjugated secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature, protected from light.
-
Wash the wells five times with PBST.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB substrate to each well and incubate until a blue color develops (typically 15-30 minutes).
-
Stop the reaction by adding 100 µL of stop solution. The color will turn yellow.
-
Measure the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with no primary antibody).
-
Normalize the H3K27me3 signal, for instance, by running a parallel plate and staining for total Histone H3 or by normalizing to cell number determined by a separate viability assay.
-
Plot the normalized H3K27me3 levels against the this compound concentration to determine the EC50 for target inhibition.
-
Conclusion
The protocols described herein provide a robust framework for the in vitro characterization of this compound and other EZH2 inhibitors. By combining cell viability assays with target-specific mechanistic assays, researchers can effectively evaluate the potency and efficacy of these compounds. The provided workflows and signaling pathway diagrams offer a clear visual guide to the experimental procedures and the underlying biological context. This comprehensive approach is essential for advancing the preclinical development of EZH2-targeted therapies in oncology.
Recommended starting concentration of CPI-905 for cell culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of CPI-905, a selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), in cell culture experiments. Due to limited publicly available data on the specific in-cell activity of this compound, this document provides a generalized framework for determining the optimal starting concentration and includes protocols for assessing its biological effects.
Introduction to this compound and EZH2 Inhibition
This compound is a potent and selective, cell-active inhibitor of EZH2[1]. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator that catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3). This methylation mark is associated with transcriptional repression. In various cancers, EZH2 is often overexpressed or mutated, leading to aberrant gene silencing and promoting tumor growth. Inhibition of EZH2 can reactivate tumor suppressor genes, making it a promising therapeutic strategy. While this compound was an early EZH2 inhibitor, subsequent, more potent compounds have been developed.
Recommended Starting Concentration of this compound
Table 1: Recommended Concentration Range for Initial this compound Experiments
| Parameter | Recommended Value | Notes |
| Starting Concentration Range | 1 µM - 10 µM | This is an estimated range. The optimal concentration will be cell-line and assay dependent. |
| Solvent | DMSO | Prepare a concentrated stock solution (e.g., 10 mM) in DMSO and dilute to the final concentration in cell culture medium. |
| Treatment Duration | 48 - 96 hours | The effects of EZH2 inhibition on H3K27me3 levels and cell viability are often time-dependent and may require longer incubation periods. |
EZH2 Signaling Pathway
EZH2 functions as the catalytic core of the PRC2 complex. Upon recruitment to specific gene promoters, it methylates H3K27, leading to chromatin compaction and transcriptional silencing of target genes, which are often involved in tumor suppression and cell differentiation.
Caption: EZH2 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in cell culture.
Determination of IC50 using a Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the concentration of this compound that inhibits cell growth by 50%.
Experimental Workflow:
Caption: Workflow for Determining IC50 with an MTT Assay.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting range is from 0.01 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
Western Blot Analysis of H3K27me3 Levels
This protocol is used to confirm the on-target effect of this compound by measuring the reduction in global H3K27me3 levels.
Experimental Workflow:
Caption: Workflow for Western Blot Analysis of H3K27me3.
Materials:
-
Cells treated with this compound and a vehicle control
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treating cells with the desired concentrations of this compound for the appropriate time, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane again and add the chemiluminescent substrate. Capture the signal using an imaging system. Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
Data Presentation
Table 2: Example Data for an EZH2 Inhibitor in Different Cell Lines
| Cell Line | IC50 (µM) after 72h | H3K27me3 Reduction (at 1 µM) | Notes |
| Example Cell Line A | To be determined | To be determined | Perform dose-response and time-course experiments. |
| Example Cell Line B | To be determined | To be determined | Sensitivity to EZH2 inhibitors can vary significantly between cell lines. |
This table should be populated with experimentally determined values for this compound.
Conclusion
These application notes provide a starting point for utilizing this compound in cell culture-based research. Due to the limited specific data for this compound, it is imperative that researchers empirically determine the optimal working concentration and treatment conditions for their experimental system. The provided protocols for cell viability and target engagement will be critical in validating the activity of this compound and interpreting the resulting biological data.
References
Application Notes and Protocols for Cryptochlorogenic Acid (CPI-905)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution, storage, and experimental use of Cryptochlorogenic Acid, also identified by the CAS number 905-99-7 and the synonym 4-O-Caffeoylquinic Acid. This document is intended to guide researchers in utilizing this compound for in vitro studies, particularly focusing on its anti-inflammatory and antioxidant properties.
Product Information and Storage
Cryptochlorogenic acid is a phenolic acid and an isomer of chlorogenic acid, found in various plant species. It is known for its diverse biological activities, including antioxidant and anti-inflammatory effects.
Table 1: Physical and Chemical Properties
| Property | Value |
| Chemical Name | (1α,3R,4α,5R)-4-[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-1,3,5-trihydroxy-cyclohexanecarboxylic acid |
| Synonyms | 4-O-Caffeoylquinic Acid, Cryptochlorogenic Acid |
| CAS Number | 905-99-7 |
| Molecular Formula | C₁₆H₁₈O₉ |
| Molecular Weight | 354.31 g/mol |
| Appearance | White to off-white solid powder |
Table 2: Solubility Data
| Solvent | Concentration |
| DMSO (Dimethyl Sulfoxide) | 50 mg/mL |
| DMF (Dimethylformamide) | 71 mg/mL |
| Ethanol | 25 mg/mL |
| PBS (Phosphate-Buffered Saline, pH 7.2) | 25 mg/mL |
Storage and Stability:
Proper storage is crucial to maintain the integrity of Cryptochlorogenic Acid.
-
Powder: Store the solid compound at 2-8°C in a refrigerator, under an inert atmosphere, and protected from light and moisture. When stored correctly, the powder is stable for at least two years.
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO. For short-term storage, aliquots of the stock solution can be kept at -20°C for up to one month. For long-term storage, it is recommended to store aliquots at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Biological Activity and Signaling Pathways
Cryptochlorogenic acid exhibits significant anti-inflammatory and antioxidant activities. Its primary mechanisms of action involve the modulation of key signaling pathways related to cellular stress and inflammation.
Anti-inflammatory and Antioxidant Mechanisms:
-
Inhibition of Pro-inflammatory Mediators: Cryptochlorogenic acid has been shown to dose-dependently inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[1]
-
Modulation of NF-κB and MAPK Pathways: It suppresses the nuclear translocation of NF-κB by preventing the phosphorylation of IκB kinase (IKK) and the degradation of IκB. Additionally, it downregulates the phosphorylation of MAPKs, key regulators of inflammatory responses.[1]
-
Activation of the Nrf2/HO-1 Pathway: Cryptochlorogenic acid promotes the nuclear translocation of Nrf2, a transcription factor that regulates the expression of antioxidant proteins, including heme oxygenase-1 (HO-1). This pathway is crucial for protecting cells from oxidative stress.[1]
-
Aldose Reductase Inhibition: Cryptochlorogenic acid is an inhibitor of rat lens aldose reductase (RLAR) in vitro, suggesting its potential in mitigating diabetic complications.
Experimental Protocols
The following are detailed protocols for common in vitro assays to assess the biological activity of Cryptochlorogenic Acid.
Preparation of Stock and Working Solutions
This protocol describes the preparation of a stock solution in DMSO and subsequent dilution for cell culture experiments.
Materials:
-
Cryptochlorogenic Acid (this compound) powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free cell culture medium (e.g., DMEM)
Procedure:
-
Stock Solution (100 mM in DMSO):
-
Accurately weigh a precise amount of Cryptochlorogenic Acid powder.
-
Dissolve the powder in anhydrous DMSO to a final concentration of 100 mM. For example, to prepare 1 mL of a 100 mM stock solution, dissolve 35.43 mg of Cryptochlorogenic Acid in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
-
-
Working Solutions (in Cell Culture Medium):
-
Thaw an aliquot of the 100 mM stock solution at room temperature.
-
Prepare working solutions by diluting the stock solution in pre-warmed, sterile cell culture medium.
-
For example, to prepare a 100 µM working solution, dilute the 100 mM stock solution 1:1000 in the cell culture medium.
-
It is recommended to prepare fresh working solutions for each experiment. The final DMSO concentration in the cell culture should be kept below 0.1% to avoid solvent-induced cytotoxicity.
-
In Vitro Anti-inflammatory Assay using RAW 264.7 Macrophages
This protocol details the investigation of the anti-inflammatory effects of Cryptochlorogenic Acid on LPS-stimulated RAW 264.7 murine macrophage cells.
Materials:
-
RAW 264.7 cells
-
Complete culture medium (DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Cryptochlorogenic Acid working solutions
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
Reagents for downstream analysis (e.g., Griess reagent for NO, ELISA kits for cytokines)
Procedure:
-
Cell Seeding:
-
Culture RAW 264.7 cells in complete culture medium at 37°C in a humidified 5% CO₂ incubator.
-
Seed the cells in appropriate culture plates (e.g., 96-well plate for viability assays, 24-well or 6-well plates for protein/RNA analysis) at a suitable density and allow them to adhere overnight.
-
-
Treatment:
-
Remove the culture medium and replace it with fresh medium containing various concentrations of Cryptochlorogenic Acid (e.g., 1, 10, 50, 100 µM).
-
Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of the compound.
-
Pre-incubate the cells with Cryptochlorogenic Acid for 1-2 hours.
-
-
Stimulation:
-
After the pre-incubation period, add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Include a negative control group (untreated cells) and an LPS-only control group.
-
-
Incubation:
-
Incubate the plates for the desired time period (e.g., 24 hours for cytokine and NO measurement).
-
-
Analysis:
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent according to the manufacturer's instructions.
-
Cytokine Measurement: Collect the cell culture supernatant and quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using specific ELISA kits.
-
Western Blot Analysis: Lyse the cells to extract total protein. Perform Western blot analysis to determine the expression and phosphorylation levels of key signaling proteins like NF-κB, IκB, and MAPKs.
-
RT-qPCR Analysis: Isolate total RNA from the cells and perform reverse transcription quantitative PCR (RT-qPCR) to analyze the mRNA expression of pro-inflammatory genes.
-
DPPH Radical Scavenging Assay (Antioxidant Activity)
This protocol describes a cell-free assay to evaluate the direct antioxidant capacity of Cryptochlorogenic Acid.
Materials:
-
Cryptochlorogenic Acid
-
Methanol or Ethanol
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol/ethanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of Cryptochlorogenic Acid in methanol or ethanol.
-
Prepare a series of dilutions of the compound and the positive control (e.g., ascorbic acid) in the same solvent.
-
Prepare a fresh solution of DPPH in methanol or ethanol (e.g., 0.1 mM).
-
-
Assay:
-
In a 96-well plate, add a specific volume of the DPPH solution to each well.
-
Add an equal volume of the different concentrations of Cryptochlorogenic Acid, the positive control, or the solvent (as a blank) to the wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the compound.
-
Disclaimer
The information provided in these application notes is for research use only and is not intended for human or animal therapeutic or diagnostic use. Researchers should conduct their own validation studies to ensure the suitability of these protocols for their specific experimental conditions. Always follow standard laboratory safety procedures when handling chemicals.
References
Application Notes and Protocols: Solubility and Handling of Protein Phosphatase-1 Inhibitors in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide essential guidelines for the solubilization and use of small molecule inhibitors targeting the Protein Phosphatase-1 (PP1) signaling pathway, with a focus on compounds related to the C-kinase potentiated PP1 inhibitor of 17 kDa (CPI-17). While specific solubility data for a compound designated "CPI-905" is not publicly available, this document offers a comprehensive framework for determining the solubility and developing cell-based assay protocols for novel compounds targeting this pathway.
The CPI-17 signaling cascade is a critical regulator of smooth muscle contraction and has been implicated in various pathological conditions, making it an attractive target for drug discovery.[1][2][3] Proper handling and solubilization of investigational compounds are paramount for obtaining accurate and reproducible results in preclinical studies.
Data Presentation: Determining and Summarizing Solubility
Accurate determination of a compound's solubility in both a stock solution solvent, such as Dimethyl Sulfoxide (DMSO), and the final cell culture media is a critical first step in any in vitro experiment. Below is a template table for summarizing experimentally determined solubility data.
Table 1: Solubility of Investigational Compound in DMSO and Cell Culture Media
| Solvent/Medium | Temperature (°C) | Maximum Solubility (mM) | Observations |
| DMSO | 25 (Room Temp.) | [Enter experimental data] | e.g., Clear solution, precipitation observed above this concentration. |
| DMSO | 37 | [Enter experimental data] | e.g., Clear solution. |
| Cell Culture Medium (e.g., DMEM) + 10% FBS | 37 | [Enter experimental data] | e.g., Clear solution, slight precipitation observed after 24h. |
| Cell Culture Medium (e.g., RPMI-1640) + 10% FBS | 37 | [Enter experimental data] | e.g., Significant precipitation. |
It is crucial for researchers to empirically determine the solubility of their specific compound of interest.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions in DMSO
This protocol outlines the steps for preparing a high-concentration stock solution of a small molecule inhibitor in DMSO.
Materials:
-
Investigational compound (powder form)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
Procedure:
-
Equilibrate the powdered compound to room temperature before opening to prevent condensation.
-
Weigh out a precise amount of the compound using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired molar concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution for any undissolved particles. If particles remain, the solution may be supersaturated. Consider preparing a lower concentration stock.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions in Cell Culture Media
This protocol describes the dilution of the DMSO stock solution into cell culture media for treating cells.
Materials:
-
Prepared DMSO stock solution of the investigational compound
-
Pre-warmed (37°C) complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed complete cell culture medium to achieve the final desired concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells.[4]
-
Gently mix the working solutions by inverting the tubes or by gentle pipetting. Avoid vigorous vortexing, which can cause protein denaturation in the serum-containing medium.
-
Use the freshly prepared working solutions immediately to treat cells. Do not store working solutions in cell culture media for extended periods, as the stability of the compound may be compromised.
-
Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the highest concentration of the compound used.
Signaling Pathway Visualization
The following diagram illustrates the CPI-17 signaling pathway, a key regulator of cellular contractility. CPI-17, when phosphorylated by Protein Kinase C (PKC), becomes a potent inhibitor of Myosin Light Chain Phosphatase (MLCP). Inhibition of MLCP leads to an increase in the phosphorylation of the Myosin Light Chain (MLC), resulting in smooth muscle contraction.
Caption: CPI-17 Signaling Pathway in Smooth Muscle Contraction.
Experimental Workflow for Cell-Based Assays
The following diagram outlines a general workflow for conducting a cell-based assay with a small molecule inhibitor.
Caption: General Workflow for a Cell-Based Small Molecule Inhibitor Assay.
References
- 1. The contribution of protein kinase C and CPI-17 signaling pathways to hypercontractility in murine experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Possible involvement of the novel CPI-17 protein in protein kinase C signal transduction of rabbit arterial smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the PKC/CPI-17 pathway in enhanced contractile responses of mesenteric arteries from diabetic rats to α-adrenoceptor stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
Application Notes: Protocol for a CPI-905 Dose-Response Curve in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enhancer of Zeste Homolog 2 (EZH2) is a histone methyltransferase that is a core component of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2 catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark that leads to chromatin compaction and transcriptional repression of target genes.[2][3] Dysregulation and overexpression of EZH2 are common in a wide range of cancers and are often associated with tumor progression, metastasis, and poor clinical outcomes.[1][2] Consequently, targeting the enzymatic activity of EZH2 has emerged as a promising therapeutic strategy in oncology.[1]
CPI-905 is a potent and selective, cell-active inhibitor of EZH2.[4] By blocking the catalytic activity of EZH2, this compound prevents the methylation of H3K27, leading to the reactivation of tumor suppressor genes and subsequent inhibition of cancer cell proliferation.[1][3] Establishing a precise dose-response curve is a critical first step in evaluating the anti-cancer efficacy of this compound. This protocol provides a detailed methodology for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines using a resazurin-based cell viability assay.
Signaling Pathway of EZH2 Inhibition by this compound
EZH2 functions as the catalytic subunit of the PRC2 complex. It transfers a methyl group from its co-factor S-adenosyl-L-methionine (SAM) to histone H3 at lysine 27. This trimethylation (H3K27me3) serves as a docking site for other repressive complexes, leading to chromatin condensation and the silencing of tumor suppressor genes, which in turn promotes cancer cell proliferation and survival. This compound acts as a competitive inhibitor of EZH2, preventing the methylation process.[5] This leads to a decrease in global H3K27me3 levels, reactivation of tumor suppressor gene expression, and ultimately, cell cycle arrest and a reduction in cancer cell viability.[5]
Caption: EZH2 signaling pathway and the mechanism of this compound inhibition.
Experimental Protocol
This protocol details the steps for generating a dose-response curve for this compound using a resazurin (AlamarBlue) cell viability assay, which is a sensitive and reliable method for assessing metabolic activity.[6]
1. Materials and Reagents
-
Cancer cell line of interest (e.g., A549, MCF-7, etc.)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in sterile PBS).[7]
-
Sterile, opaque-walled 96-well microplates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (fluorometer)
2. Experimental Workflow
Caption: Experimental workflow for the this compound dose-response assay.
3. Detailed Methodology
Step 3.1: Cell Culture and Seeding
-
Culture the selected cancer cell line in complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator.
-
Harvest cells during the logarithmic growth phase using Trypsin-EDTA.
-
Perform a cell count and assess viability (e.g., using a hemocytometer and trypan blue).
-
Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, typically 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.
-
Include wells with medium only for background control.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
Step 3.2: Preparation of this compound Dilutions
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Perform a serial dilution of the this compound stock solution in complete culture medium to create a range of working concentrations (e.g., 100 µM to 0.001 µM). A 2-fold or 3-fold dilution series is recommended.
-
Prepare a vehicle control solution containing the same final concentration of DMSO as the highest drug concentration wells (typically ≤ 0.1%).
Step 3.3: Cell Treatment
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Add 100 µL of the vehicle control medium to the control wells.
-
Ensure each concentration is tested in triplicate or quadruplicate.
-
Incubate the plate for a defined period, typically 72 hours, as EZH2 inhibitors often require a longer duration to manifest their anti-proliferative effects.[8]
Step 3.4: Resazurin Viability Assay
-
Following the 72-hour drug incubation, add 10 µL of the resazurin solution to each well (10% of the culture volume).[9]
-
Return the plate to the incubator for 2-4 hours. Incubation time should be optimized to ensure the signal is within the linear range of the instrument.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[7][10]
4. Data Analysis
-
Subtract the average fluorescence of the "medium only" background wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = [(Fluorescence of Treated Cells) / (Fluorescence of Vehicle Control)] x 100
-
-
Plot the % Viability against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to fit the data and determine the IC50 value. The IC50 is the concentration of the drug that inhibits cell viability by 50%.
Data Presentation
The quantitative results from the dose-response experiment should be summarized in a clear and structured table to allow for easy comparison and interpretation.
| Parameter | Description | Example Value |
| Cell Line | The cancer cell line used in the assay. | MCF-7 (Breast Cancer) |
| Seeding Density | Number of cells seeded per well. | 8,000 cells/well |
| Treatment Duration | The total time cells were exposed to this compound. | 72 hours |
| Concentration Range | The range of this compound concentrations tested. | 0.001 µM - 100 µM |
| Vehicle Control | Solvent used for the drug and its final concentration. | 0.1% DMSO |
| Assay Method | The cell viability assay used. | Resazurin Assay |
| IC50 Value | The calculated half-maximal inhibitory concentration. | 1.5 µM |
| Confidence Interval | The 95% confidence interval for the IC50 value. | 1.2 µM - 1.9 µM |
| R² Value | The coefficient of determination for the curve fit. | 0.98 |
References
- 1. Constellation Pharmaceuticals Initiates Clinical Development Of CPI-1205, A Novel Inhibitor Of EZH2, In Patients With Lymphoma - BioSpace [biospace.com]
- 2. EZH2 Dysregulation and Its Oncogenic Role in Human Cancers [mdpi.com]
- 3. news-medical.net [news-medical.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Comprehensive Target Engagement by the EZH2 Inhibitor Tulmimetostat Allows for Targeting of ARID1A Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resazurin-based cell viability assay [bio-protocol.org]
- 10. labbox.es [labbox.es]
Application Note: Validating EZH2 Inhibition by CPI-905 Using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2 plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target. CPI-905 is a potent and selective inhibitor of EZH2. This application note provides a detailed protocol for validating the inhibitory activity of this compound on EZH2 using Western blot analysis. The primary method of validation is to assess the level of the downstream epigenetic mark, H3K27me3, as a direct readout of EZH2 enzymatic activity. A decrease in H3K27me3 levels upon treatment with this compound indicates successful target engagement and inhibition.
Principle
The Western blot protocol described here enables the detection and semi-quantification of total EZH2 and H3K27me3 protein levels in cell lysates. Following treatment of cells with this compound or a vehicle control, total protein is extracted, separated by size via SDS-PAGE, and transferred to a membrane. The membrane is then probed with specific primary antibodies against EZH2 and H3K27me3. A loading control, such as β-actin or Histone H3, is used to normalize for protein loading variability.[2] A significant reduction in the H3K27me3 signal in this compound-treated cells compared to control cells confirms the inhibitory effect of the compound on EZH2 activity.
Experimental Workflow
The overall experimental workflow for validating EZH2 inhibition by this compound is depicted below.
References
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay Following CPI-905 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for performing a Chromatin Immunoprecipitation (ChIP) assay on cells treated with CPI-905, a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.
By inhibiting EZH2, this compound is expected to decrease global H3K27me3 levels, leading to the reactivation of silenced tumor suppressor genes.[1] This makes it a promising therapeutic agent in various cancers where EZH2 is overexpressed or mutated.[1] The following protocols and data provide a framework for investigating the impact of this compound on the epigenetic landscape of cancer cells.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor that targets the enzymatic activity of EZH2.[2] EZH2, as part of the PRC2 complex, catalyzes the transfer of a methyl group to H3K27, leading to the formation of H3K27me3.[1] This histone modification is a hallmark of facultative heterochromatin and is associated with the silencing of target genes. In many cancers, the dysregulation of EZH2 activity contributes to oncogenesis by suppressing the expression of tumor suppressor genes.[1] this compound competitively inhibits EZH2, thereby preventing the methylation of H3K27. The intended downstream effect is a reduction in H3K27me3 levels at the promoter regions of target genes, leading to a more open chromatin state and subsequent gene re-expression.
Signaling Pathway of EZH2-mediated Gene Silencing
The following diagram illustrates the central role of EZH2 in gene silencing and the point of intervention for this compound.
Caption: EZH2 signaling pathway and the inhibitory action of this compound.
Data Presentation: Expected Outcomes of this compound Treatment
Treatment of cancer cell lines with EZH2 inhibitors is expected to lead to a significant reduction in H3K27me3 levels. This can be quantified at specific gene promoters using ChIP-qPCR or globally using ChIP-seq. The following tables summarize representative quantitative data from studies using EZH2 inhibitors.
Table 1: Locus-Specific H3K27me3 Reduction Measured by ChIP-qPCR
| Cell Line | Treatment | Target Gene Promoter | Change in H3K27me3 Enrichment | Reference |
| KARPAS-422 | CPI-360 (EZH2i) | MYT1 | Reduced | [3] |
| PC9 | GSK126 (EZH2i) | MYT1 | Reduced | [3] |
Table 2: Global H3K27me3 Levels Assessed by Western Blot
| Cell Line | Treatment | Duration | Global H3K27me3 Levels | Reference |
| KARPAS-422 | 1.5 µM CPI-360 | 4 & 8 days | Reduced | [3] |
| PC9 | 1 µM GSK126 | 5 days | Reduced | [3] |
Experimental Protocols
This section provides a detailed protocol for a ChIP assay to assess changes in H3K27me3 occupancy following this compound treatment.
Experimental Workflow Overview
The overall workflow for the ChIP assay is depicted in the following diagram.
Caption: Chromatin Immunoprecipitation (ChIP) experimental workflow.
Detailed Protocol
Materials and Reagents:
-
Cell culture medium and supplements
-
This compound (or other EZH2 inhibitor) and vehicle control (e.g., DMSO)
-
Formaldehyde (37%)
-
Glycine
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell lysis buffer
-
Nuclear lysis buffer
-
ChIP dilution buffer
-
Protease inhibitor cocktail
-
Anti-H3K27me3 antibody (ChIP-grade)
-
Normal Rabbit IgG (or species-matched IgG control)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
TE buffer
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
qPCR primers for target and control gene regions
Procedure:
-
Cell Culture and this compound Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with the desired concentration of this compound or vehicle control for an appropriate duration (e.g., 48-96 hours). It is recommended to perform a dose-response and time-course experiment to determine the optimal treatment conditions.
-
-
Cross-linking:
-
To the cell culture medium, add formaldehyde to a final concentration of 1% to cross-link proteins to DNA.
-
Incubate at room temperature for 10 minutes with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate at room temperature for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest the cells and resuspend in cell lysis buffer containing protease inhibitors.
-
Incubate on ice to lyse the cell membrane.
-
Pellet the nuclei and resuspend in nuclear lysis buffer.
-
Shear the chromatin to an average size of 200-1000 bp using sonication. The optimal sonication conditions should be empirically determined for each cell type and instrument.
-
Verify the chromatin shearing efficiency by running an aliquot of the sheared chromatin on an agarose gel.
-
-
Immunoprecipitation:
-
Dilute the sheared chromatin with ChIP dilution buffer.
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate a portion of the pre-cleared chromatin with an anti-H3K27me3 antibody and another portion with a species-matched IgG control overnight at 4°C with rotation.
-
Save a small aliquot of the pre-cleared chromatin as "input" control.
-
Add Protein A/G magnetic beads to the antibody-chromatin mixture and incubate to capture the immune complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer to remove non-specifically bound proteins.
-
Perform a final wash with TE buffer.
-
Elute the protein-DNA complexes from the beads using elution buffer.
-
-
Reverse Cross-linking:
-
Add NaCl to the eluted samples and the input control and incubate at 65°C for several hours to overnight to reverse the formaldehyde cross-links.
-
Treat the samples with RNase A and then Proteinase K to remove RNA and proteins.
-
-
DNA Purification:
-
Purify the DNA using a DNA purification kit or phenol:chloroform extraction followed by ethanol precipitation.
-
Elute the purified DNA in a small volume of nuclease-free water or elution buffer.
-
-
Downstream Analysis:
-
ChIP-qPCR: Quantify the enrichment of specific genomic regions by quantitative PCR using primers designed for target gene promoters (e.g., MYT1) and negative control regions. Calculate the enrichment as a percentage of input.
-
ChIP-seq: Prepare sequencing libraries from the purified DNA and perform high-throughput sequencing to analyze H3K27me3 distribution across the entire genome.
-
Troubleshooting and Considerations
-
Antibody Selection: Use a ChIP-validated antibody specific for H3K27me3. It is crucial to validate the antibody's specificity.
-
Chromatin Shearing: Inconsistent or improper chromatin shearing is a common cause of failed ChIP experiments. Over-sonication can damage epitopes, while under-sonication results in large DNA fragments and high background.
-
Controls: Always include a negative control (IgG) and a positive control (a known H3K27me3 target gene) in your experiments. The "input" sample is essential for data normalization.
-
Spike-in Normalization for ChIP-seq: When expecting global changes in a histone modification, as with EZH2 inhibitor treatment, standard ChIP-seq normalization methods may be inadequate. Consider using a spike-in normalization strategy, where a known amount of chromatin from another species (e.g., Drosophila) is added to each sample, to accurately quantify global changes in H3K27me3 levels.[3]
References
- 1. Constellation Pharmaceuticals Initiates Clinical Development Of CPI-1205, A Novel Inhibitor Of EZH2, In Patients With Lymphoma - BioSpace [biospace.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An Alternative Approach to ChIP-Seq Normalization Enables Detection of Genome-Wide Changes in Histone H3 Lysine 27 Trimethylation upon EZH2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent CPI-905 IC50 Values
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting inconsistent half-maximal inhibitory concentration (IC50) values observed during experiments with CPI-905, a selective EZH2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the expected IC50 value for this compound?
The IC50 value for this compound is not an absolute constant; it is highly dependent on the specific experimental conditions.[1] It can vary significantly based on the assay type (biochemical vs. cell-based), the concentrations of substrates like S-adenosylmethionine (SAM) and the histone peptide, and the specific cell line used. Therefore, instead of targeting a single literature value, the primary goal should be to achieve consistent and reproducible IC50 values within your own experimental setup.
Q2: My IC50 values differ significantly between my biochemical and cell-based assays. Is this normal?
Yes, it is common to observe a potency shift between biochemical and cell-based assays. Biochemical assays measure the direct inhibitory effect of this compound on the isolated EZH2 enzyme, while cell-based assays are influenced by additional factors such as cell membrane permeability, drug efflux pumps, compound stability, and off-target effects. Typically, IC50 values from cell-based assays are higher than those from biochemical assays.
Q3: What are the most common causes of inconsistent IC50 values in my EZH2 enzymatic assay?
Inconsistencies in enzymatic assays often stem from variations in critical assay components and conditions. Key factors include:
-
Substrate Concentration: The IC50 value of a competitive inhibitor is directly influenced by the concentration of the substrate.[1][2] For this compound, which is SAM-competitive, variations in the SAM concentration will significantly alter the measured IC50.[3]
-
Enzyme Concentration and Activity: The concentration and purity of the EZH2 enzyme can affect results. Ensure the enzyme concentration is not high enough to cause "tight binding" inhibition, where the IC50 becomes dependent on the enzyme concentration.[2]
-
Reagent Stability: Ensure the stability of all reagents, particularly SAM, which can degrade in aqueous buffers.[3] The stability of this compound in the assay buffer should also be confirmed.
-
Incubation Time: For inhibitors with slow-onset modalities, insufficient incubation time can lead to an underestimation of potency.[2] Ensure the reaction has reached equilibrium.
Q4: My cell-based IC50 values for this compound are not reproducible. What should I check?
Reproducibility in cell-based assays is challenging due to the higher number of variables.[4] Common sources of error include:
-
Cell Culture Conditions: Factors like cell density at the time of treatment, cell passage number, and growth phase can significantly impact drug sensitivity.[5]
-
Assay Endpoint and Method: The choice of viability assay (e.g., MTT, CellTiter-Glo) can lead to different results. Some compounds may interfere with the assay chemistry, such as the chemical reduction of the MTT reagent, leading to erroneous readings.[5][6]
-
Inconsistent Protocols: Minor variations in incubation times, cell seeding density, and reagent addition can introduce significant variability.[7]
-
Data Analysis: The method used for curve fitting and normalization can impact the final IC50 value. Always normalize the data to untreated controls on each plate to minimize plate-to-plate variation.[4][8]
Data Presentation: Factors Influencing IC50 Measurement
The following table summarizes key experimental variables and their potential impact on measured IC50 values for this compound.
| Factor | Potential Effect on IC50 | Rationale and Recommendations |
| SAM Concentration (Enzymatic Assay) | Increasing [SAM] will increase the apparent IC50. | As a SAM-competitive inhibitor, this compound requires higher concentrations to compete with more substrate.[1][3] It is crucial to keep the SAM concentration constant across all experiments, ideally at or below its Michaelis-Menten constant (Km). |
| Enzyme Concentration (Enzymatic Assay) | High [Enzyme] can increase the apparent IC50. | If the enzyme concentration is close to the inhibitor's Ki, stoichiometric binding occurs, violating the assumptions of standard IC50 models.[2] Use the lowest enzyme concentration that provides a robust signal. |
| Cell Seeding Density (Cell-based Assay) | Higher cell density can increase the apparent IC50. | Increased cell numbers can lead to density-dependent chemoresistance or reduce the effective drug concentration per cell.[5] Standardize and validate a consistent seeding density. |
| Incubation Time | May increase or decrease IC50 depending on compound stability and mechanism. | For slow-binding inhibitors, a longer incubation time may be needed to reach equilibrium, lowering the IC50.[2] Conversely, if the compound is unstable, a longer time may increase the IC50. Determine an optimal, fixed incubation time. |
| Curve-Fitting Model | Different models can yield different IC50 values. | Use a standardized non-linear regression model, such as a four-parameter variable slope equation.[9] Ensure your data defines the top and bottom plateaus of the curve for an accurate fit.[8] |
Experimental Protocols
Protocol 1: EZH2 Inhibitor Enzymatic Assay (Radiometric)
This protocol is a generalized procedure for determining the potency of this compound against the EZH2 enzyme by measuring the incorporation of a radiolabeled methyl group.
Materials:
-
Recombinant PRC2 complex
-
This compound
-
Biotinylated H3 peptide substrate
-
³H-labeled S-adenosylmethionine (³H-SAM)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 4 mM DTT, 0.01% Tween-20)
-
Stop Solution (e.g., 5 M Guanidine HCl)
-
Streptavidin-coated scintillant plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the PRC2 enzyme complex to the desired working concentration in cold Assay Buffer.
-
Reaction Initiation: In a microplate, add the diluted this compound, followed by the PRC2 enzyme. Allow a pre-incubation period (e.g., 30 minutes at room temperature) for the compound to bind to the enzyme.
-
Substrate Addition: Start the enzymatic reaction by adding a mixture of the H3 peptide substrate and ³H-SAM.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding the Stop Solution.
-
Detection: Transfer the reaction mixture to a streptavidin-coated plate, incubate to allow the biotinylated peptide to bind, wash away unbound reagents, and measure the incorporated radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to DMSO controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50.
Protocol 2: Cell-Based Viability Assay (MTT Method)
This protocol outlines a general method for assessing the effect of this compound on the viability of adherent cancer cells.[10]
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
96-well plates
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells with medium and DMSO as a vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[10]
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.[10]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percent viability for each concentration relative to the DMSO-treated control cells. Plot the percent viability against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50.
Visualizations
The following diagrams illustrate key concepts for troubleshooting and understanding the context of this compound experiments.
Caption: A workflow for troubleshooting inconsistent IC50 values.
Caption: Mechanism of action for the EZH2 inhibitor this compound.
References
- 1. IC50 - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Potential off-target effects of CPI-905 in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential off-target effects of CPI-905 in cellular assays. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective small molecule inhibitor of Enhancer of Zeste Homolog 2 (EZH2).[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for methylating histone H3 on lysine 27 (H3K27), leading to transcriptional repression.[3][4]
Q2: Are off-target effects a known issue for EZH2 inhibitors?
Yes, as with many kinase and enzyme inhibitors, off-target effects can be a concern for EZH2 inhibitors. While this compound is described as "selective," the detailed selectivity profile against a broad panel of kinases and other enzymes is not publicly available. It is important to consider that even highly selective inhibitors can exhibit off-target activities at certain concentrations. For example, another EZH2 inhibitor, GSK126, has been reported to have off-target effects on cholesterol metabolism.[5]
Q3: What are some potential, though not confirmed, off-target effects of this compound based on similar compounds?
While specific off-target data for this compound is limited, data from a similar next-generation EZH2/EZH1 inhibitor, tulmimetostat (CPI-0209), developed by the same company, can provide some insights into potential class-related effects. In clinical studies, the most frequent treatment-emergent adverse events (at any grade) considered at least possibly related to tulmimetostat were:
-
Thrombocytopenia
-
Diarrhea
-
Nausea
-
Anemia
-
Fatigue
-
Alopecia
-
Dysgeusia (altered taste)
-
Vomiting
-
Neutropenia[6]
It is crucial to note that these are clinical side effects and may not directly translate to specific, observable off-target effects in all cellular assays. However, they may suggest potential areas for investigation if unexpected phenotypes are observed.
Troubleshooting Guide for Unexpected Cellular Assay Results
If you are observing unexpected results in your cellular assays with this compound, the following guide may help you troubleshoot potential off-target effects.
| Observed Issue | Potential Cause (On-Target) | Potential Cause (Off-Target) | Recommended Action |
| Unexpected Cell Death/Toxicity at Low Concentrations | The cell line is highly dependent on EZH2 activity for survival. | This compound may be inhibiting other essential kinases or enzymes. | 1. Confirm EZH2 dependency with a secondary EZH2 inhibitor or genetic knockdown (siRNA/shRNA).2. Perform a dose-response curve to determine if the toxicity is dose-dependent.3. Consider performing a kinome scan or similar broad-panel inhibitor screening to identify potential off-targets. |
| Changes in Cellular Morphology Unrelated to EZH2 Function | EZH2 inhibition may lead to downstream effects on cytoskeletal gene expression. | Off-target inhibition of kinases involved in cytoskeletal regulation (e.g., ROCK, PAK). | 1. Analyze gene expression changes in cytoskeletal-related genes following this compound treatment.2. Use specific inhibitors for suspected off-target kinases to see if the phenotype is replicated. |
| Alterations in Metabolic Pathways (e.g., lipid metabolism) | EZH2 can regulate the expression of metabolic genes. | As seen with GSK126, this compound may have direct off-target effects on metabolic enzymes.[5] | 1. Perform metabolic profiling (e.g., Seahorse assay, metabolomics) to characterize the metabolic changes.2. Investigate the expression of key metabolic enzymes regulated by EZH2. |
| Paradoxical Activation of a Signaling Pathway | Inhibition of EZH2 can sometimes lead to the de-repression of genes that activate a signaling pathway, a known phenomenon for some kinase inhibitors. | Off-target inhibition of a negative regulator within a signaling pathway. | 1. Use pathway-specific reporters (e.g., luciferase assays) to confirm pathway activation.2. Perform western blots for key phosphorylated proteins in the suspected pathway. |
| Inconsistent Results Between Different EZH2 Inhibitors | Differences in the potency, cell permeability, or specific binding mode of the inhibitors. | The inhibitors may have different off-target profiles. | 1. Titrate both inhibitors to equipotent concentrations based on H3K27me3 reduction.2. Use a genetic approach (siRNA/shRNA) as an orthogonal method to validate the on-target phenotype. |
Experimental Protocols for Assessing Off-Target Effects
1. Kinome Scanning / Broad-Panel Inhibitor Screening
This is a biochemical assay to determine the selectivity of an inhibitor against a large panel of kinases.
-
Principle: The ability of this compound to compete with a known ligand (often an ATP analog) for the active site of a large number of purified kinases is measured. The output is typically the concentration of this compound required to inhibit 50% of the binding or activity (IC50 or Kd) for each kinase in the panel.
-
General Protocol:
-
A library of purified, active kinases is prepared.
-
Each kinase is incubated with its substrate and ATP (often radiolabeled).
-
A single high concentration of this compound (e.g., 1 or 10 µM) is added to each reaction to identify potential "hits."
-
For any kinases showing significant inhibition, a full dose-response curve is generated to determine the IC50 value.
-
The results are often visualized as a "kinome tree" to illustrate the selectivity profile.
-
-
Commercial Services: Several companies offer kinome scanning as a service (e.g., Eurofins Discovery's KINOMEscan™, Reaction Biology).
2. Cellular Thermal Shift Assay (CETSA)
This assay can be used to verify target engagement in a cellular context and can also identify off-target binding.
-
Principle: The binding of a ligand (like this compound) to its target protein (EZH2) can increase the thermal stability of the protein. This change in stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.
-
General Protocol:
-
Treat cultured cells with either vehicle (DMSO) or this compound for a specified time.
-
Harvest the cells and lyse them.
-
Aliquot the cell lysates and heat them to a range of different temperatures.
-
Centrifuge the heated lysates to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble EZH2 (and potentially other proteins) at each temperature by Western blot or other quantitative methods like mass spectrometry.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Visualizations
Caption: Simplified signaling pathway of EZH2-mediated gene repression and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting potential off-target effects of this compound in cellular assays.
Caption: A schematic overview of the experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. This compound | EZH2抑制剂 | MCE [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Target Engagement by the EZH2 Inhibitor Tulmimetostat Allows for Targeting of ARID1A Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An EZH2 blocker sensitizes histone mutated diffuse midline glioma to cholesterol metabolism inhibitors through an off-target effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EZH2/EZH1 inhibitor tulmimetostat (CPI-0209) in patients with advanced solid tumors or hematologic malignancies: Preliminary phase II results. - ASCO [asco.org]
Technical Support Center: Optimizing CPI-905 Treatment Duration for In Vivo Studies
Disclaimer: As specific preclinical data for CPI-905 is not publicly available, this guide is based on the established principles of in vivo study design for oncology drugs, with a particular focus on EZH2 inhibitors. Researchers should adapt these recommendations based on the unique pharmacokinetic and pharmacodynamic properties of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for EZH2 inhibitors like this compound?
A1: EZH2 (Enhancer of Zeste Homolog 2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It is a histone methyltransferase that specifically catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3). This epigenetic modification leads to the transcriptional repression of target genes. In many cancers, EZH2 is overexpressed or mutated, leading to the silencing of tumor suppressor genes and promoting cell proliferation. EZH2 inhibitors, like this compound, are designed to block the catalytic activity of EZH2, thereby preventing H3K27 trimethylation, reactivating tumor suppressor gene expression, and inhibiting cancer cell growth.
Q2: What are the key considerations when designing an in vivo study to determine the optimal treatment duration for this compound?
A2: Optimizing the treatment duration for this compound in in vivo studies requires a multi-faceted approach. Key considerations include:
-
Tumor Model Selection: The choice of xenograft or patient-derived xenograft (PDX) model is critical. The model should ideally have a known dependency on the EZH2 pathway for optimal translation of findings.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling: Understanding the drug's absorption, distribution, metabolism, and excretion (PK) is essential to maintain target engagement. PD markers, such as the level of H3K27me3 in tumor tissue, will indicate the biological effect of the drug over time.
-
Efficacy Endpoints: Primary endpoints typically include tumor growth inhibition (TGI) and overall survival. Secondary endpoints can include assessments of apoptosis, cell proliferation, and changes in target gene expression within the tumor.
-
Toxicity and Tolerability: Continuous monitoring for signs of toxicity, such as weight loss, changes in behavior, and clinical signs of distress, is crucial to establish a safe and effective dosing regimen.
Q3: How long should an initial in vivo efficacy study with this compound typically last?
A3: The duration of an initial efficacy study can vary depending on the tumor model's growth rate and the observed treatment effect. A common starting point for xenograft models is a 21 to 28-day treatment period.[1] However, this should be considered a minimum duration. Since epigenetic modifications can have delayed effects on tumor growth, longer-term studies may be necessary to observe the full therapeutic potential of this compound. Continuous tumor growth in the control group will ultimately dictate the maximum study length.
Q4: Should this compound be administered continuously or intermittently?
A4: The dosing schedule (continuous vs. intermittent) will largely depend on the pharmacokinetic properties and the durability of the pharmacodynamic effect of this compound. Preclinical studies with other EZH2 inhibitors have often utilized twice-daily (BID) oral dosing.[2] The goal is to maintain a drug concentration that is sufficient to inhibit EZH2 activity in the tumor. A pilot study comparing different dosing schedules, alongside PK/PD analysis, is recommended to determine the optimal approach for this compound.
Troubleshooting Guide
Issue 1: No significant tumor growth inhibition is observed after the initial treatment period.
| Possible Cause | Troubleshooting Step |
| Sub-optimal Dose | Perform a dose-response study to identify the maximally effective and tolerated dose. |
| Insufficient Treatment Duration | Extend the treatment duration, as epigenetic changes may require a longer time to manifest as a phenotypic response. |
| Poor Bioavailability | Conduct pharmacokinetic analysis to ensure adequate drug exposure in the plasma and tumor tissue. |
| Tumor Model Resistance | Verify that the chosen tumor model is sensitive to EZH2 inhibition. Consider screening additional models with known EZH2 pathway dependency. |
| Drug Instability | Confirm the stability of the this compound formulation under the experimental conditions. |
Issue 2: Significant toxicity, such as weight loss or adverse clinical signs, is observed.
| Possible Cause | Troubleshooting Step |
| Dose is too High | Reduce the dose of this compound. A dose de-escalation study may be necessary to find the maximum tolerated dose (MTD). |
| Off-Target Effects | Investigate potential off-target activities of this compound. |
| Formulation Issues | Evaluate the vehicle for potential toxicity and consider alternative formulations. |
| Continuous Dosing Toxicity | Explore intermittent dosing schedules (e.g., 5 days on, 2 days off) to allow for recovery periods. |
Issue 3: Tumor regrowth is observed after cessation of treatment.
| Possible Cause | Troubleshooting Step |
| Incomplete Tumor Eradication | Consider a longer initial treatment duration to achieve a more profound and durable response. |
| Development of Resistance | Investigate mechanisms of acquired resistance by analyzing tumor samples from relapsed animals. |
| Insufficient Drug Exposure | Re-evaluate the pharmacokinetic profile to ensure sustained target inhibition. |
| Need for Maintenance Therapy | Design studies to evaluate the efficacy of a lower, long-term maintenance dose of this compound following an initial higher-dose treatment. |
Experimental Protocols
Protocol 1: Pharmacokinetic (PK) and Pharmacodynamic (PD) Study
-
Animal Model: Use the selected tumor-bearing mouse model (e.g., CD-1 nude mice with subcutaneous xenografts).
-
Dosing: Administer a single dose of this compound via the intended clinical route (e.g., oral gavage).
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). At each time point, euthanize a cohort of animals and collect tumor tissue and plasma.
-
PK Analysis: Analyze plasma samples using LC-MS/MS to determine the concentration of this compound over time. Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
-
PD Analysis: Homogenize tumor tissue and perform Western blotting or ELISA to quantify the levels of H3K27me3. A reduction in H3K27me3 levels will indicate target engagement.
Protocol 2: Dose-Response and Treatment Duration Study
-
Animal Model: Implant tumor cells into a cohort of mice. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
-
Dosing Regimen:
-
Vehicle Control Group: Administer the vehicle solution on the same schedule as the treatment groups.
-
This compound Treatment Groups: Administer at least three different dose levels of this compound (e.g., low, medium, and high) daily for a predefined period (e.g., 21 days).
-
-
Tumor Growth Monitoring: Measure tumor volume using calipers two to three times per week. Record animal body weights at the same frequency to monitor toxicity.
-
Efficacy Endpoints: The primary endpoint is tumor growth inhibition. The study can be continued to assess survival as a secondary endpoint.
-
Extended Duration Cohorts: For the most effective and well-tolerated dose(s), include additional cohorts with extended treatment durations (e.g., 42 days or until tumor volume in the control group reaches the pre-defined endpoint) to assess the impact of longer-term treatment.
-
PD Analysis at Study Termination: At the end of the study, collect tumor tissues for pharmacodynamic analysis (e.g., H3K27me3 levels) to correlate with the observed efficacy.
Data Presentation
Table 1: Example Pharmacokinetic Parameters for an EZH2 Inhibitor
| Parameter | Value |
| Cmax (ng/mL) | 1500 |
| Tmax (h) | 2 |
| AUC (ng*h/mL) | 8500 |
| Half-life (h) | 6 |
Note: These are hypothetical values for illustrative purposes.
Table 2: Example Tumor Growth Inhibition Data
| Treatment Group | Dose (mg/kg) | Treatment Duration (days) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 21 | 1200 | 0 |
| This compound | 25 | 21 | 850 | 29 |
| This compound | 50 | 21 | 400 | 67 |
| This compound | 100 | 21 | 250 | 79 |
Note: These are hypothetical values for illustrative purposes.
Visualizations
Caption: Simplified signaling pathway of EZH2 and the inhibitory action of this compound.
Caption: Experimental workflow for determining the optimal treatment duration of this compound.
Caption: Logical flow for troubleshooting common issues in this compound in vivo studies.
References
How to address CPI-905 instability in aqueous solutions
This guide provides troubleshooting information and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CPI-905, focusing on its known instability in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of my aqueous experimental buffer. What is causing this?
A1: Precipitation of small molecules like this compound from aqueous solutions is a common issue driven by several factors:
-
Low Aqueous Solubility: this compound is inherently hydrophobic. When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer, the compound may crash out if its concentration exceeds its solubility limit in the final solution.[1][2]
-
Solvent Shock: Rapidly diluting a DMSO stock into a buffer can create localized areas of high concentration where the compound is not soluble, leading to immediate precipitation.
-
pH and Buffer Composition: The solubility of this compound can be highly dependent on the pH and the specific components of your buffer system.[3][4][5] Certain salts or buffer species may decrease its solubility.
-
Temperature: Temperature fluctuations can affect solubility. While warming a solution can sometimes help dissolve a compound, cooling it (e.g., on ice) can often lead to precipitation.
Q2: How can I improve the solubility and stability of this compound for my cell-based assays?
A2: To maintain this compound in solution for your experiments, consider the following strategies:
-
Optimize the Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% is often well-tolerated and can help keep the compound soluble. Always test the tolerance of your specific cell line to DMSO.
-
Use a Staged Dilution: Instead of adding the this compound stock directly to your final volume of media, perform a serial dilution. First, dilute the DMSO stock into a small volume of media or buffer, vortexing gently, and then add this intermediate dilution to the final volume. This helps to avoid solvent shock.
-
Incorporate Solubilizing Agents: For in vitro (non-cell-based) assays, low concentrations (0.01-0.05%) of non-ionic detergents like Tween-20 or Triton X-100 can significantly improve solubility.[1] For cell-based assays, the use of cyclodextrins like HP-β-CD can enhance solubility without causing cell toxicity.[6]
-
pH Adjustment: Systematically test the stability of this compound in buffers with different pH values to find the optimal range for solubility and stability.[3][4]
Q3: What is the recommended solvent for creating a high-concentration stock solution of this compound?
A3: For most organic small molecules, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.[7] It is crucial to use a fresh, high-purity, anhydrous grade of DMSO, as absorbed moisture can accelerate the degradation of the compound.[7]
Q4: How should I properly store my this compound stock and working solutions to prevent degradation?
A4: Proper storage is critical for maintaining the integrity of this compound:
-
Powder: Store the solid form of this compound at -20°C, protected from light and moisture.[8]
-
Stock Solutions (in DMSO): Prepare aliquots of your stock solution in tightly sealed vials to avoid repeated freeze-thaw cycles.[7][8][9] Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[8][9] Before opening a vial, allow it to equilibrate to room temperature to prevent condensation from forming inside.
-
Aqueous Working Solutions: Aqueous solutions of this compound are generally unstable and should be prepared fresh for each experiment. Do not store them for extended periods.
Q5: How can I quantitatively assess the stability of this compound in my specific experimental buffer?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for assessing compound stability.[10][11][12] This involves incubating this compound in your buffer of interest over a time course (e.g., 0, 2, 4, 8, 24 hours) at a relevant temperature. At each time point, an aliquot is analyzed by HPLC to measure the peak area of the parent this compound compound. A decrease in the peak area over time indicates degradation.
Troubleshooting Workflows & Diagrams
The following diagrams illustrate key troubleshooting and experimental workflows.
Caption: Troubleshooting workflow for addressing this compound precipitation.
Caption: Experimental workflow for assessing this compound stability via HPLC.
Caption: Hypothetical signaling pathway showing this compound as an inhibitor.
Quantitative Data Summary
The following tables provide hypothetical data to illustrate how different conditions can affect the stability of this compound.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C |
|---|---|
| DMSO | > 50 |
| Ethanol | 15.2 |
| Methanol | 8.5 |
| PBS (pH 7.4) | < 0.01 |
| Water | < 0.001 |
Table 2: Stability of this compound (10 µM) in Different Cell Culture Media at 37°C
| Time (Hours) | % Remaining in DMEM + 10% FBS | % Remaining in RPMI + 10% FBS |
|---|---|---|
| 0 | 100 | 100 |
| 2 | 91.3 | 94.5 |
| 4 | 82.1 | 88.2 |
| 8 | 65.7 | 75.9 |
| 24 | 25.4 | 40.1 |
Table 3: Effect of pH on this compound (10 µM) Stability in Buffer at 37°C over 8 Hours
| Buffer System | pH | % Remaining after 8h |
|---|---|---|
| Citrate Buffer | 5.0 | 88.6 |
| Phosphate Buffer | 6.5 | 78.2 |
| HEPES Buffer | 7.4 | 68.5 |
| Tris Buffer | 8.0 | 51.3 |
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Preparation: Before opening, centrifuge the vial of this compound powder to ensure all material is at the bottom.[8]
-
Solvent Addition: Add the required volume of anhydrous DMSO directly to the vial to achieve the desired concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the vial for 1-2 minutes. If necessary, briefly sonicate the solution in a water bath to ensure complete dissolution.[7]
-
Aliquoting: Dispense the stock solution into single-use, low-binding polypropylene vials.[8][9]
-
Storage: Store the aliquots at -80°C, protected from light.
Protocol 2: Assessing this compound Stability via HPLC-UV
-
Method Development: Develop a reverse-phase HPLC method capable of separating this compound from potential degradants. The method should be validated for specificity, linearity, and precision.[10][13]
-
Sample Preparation: Prepare a working solution of this compound (e.g., 10 µM) in the aqueous buffer or cell culture medium to be tested.
-
Incubation: Incubate the solution at the desired experimental temperature (e.g., 37°C).
-
Time-Course Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Sample Quenching: Immediately mix the aliquot 1:1 with cold acetonitrile containing an internal standard to stop any further degradation and precipitate proteins.
-
Centrifugation: Centrifuge the quenched sample at >12,000 x g for 10 minutes to pellet any precipitate.
-
Analysis: Transfer the supernatant to an HPLC vial and inject it into the HPLC system.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point by normalizing the this compound peak area to the internal standard's peak area, relative to the T=0 time point.
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. biotech-asia.org [biotech-asia.org]
- 4. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. captivatebio.com [captivatebio.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of trans-Resveratrol and cis-Resveratrol in an Injectable Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. openaccessjournals.com [openaccessjournals.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Overcoming Resistance to EZH2 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EZH2 inhibitors, with a focus on overcoming potential resistance to compounds like CPI-905.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for EZH2 inhibitors like this compound?
EZH2 (Enhancer of Zeste Homolog 2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It is a histone methyltransferase that primarily trimethylates histone H3 at lysine 27 (H3K27me3), leading to transcriptional repression of target genes.[1][2] In many cancers, EZH2 is overexpressed or mutated, contributing to tumorigenesis by silencing tumor suppressor genes.[3] EZH2 inhibitors like this compound are competitive inhibitors of S-adenosyl methionine (SAM), the methyl donor for the methylation reaction, thereby blocking EZH2's methyltransferase activity.[4] This leads to a decrease in global H3K27me3 levels, reactivation of silenced tumor suppressor genes, and subsequent inhibition of cancer cell proliferation.
Q2: My cells are not responding to the EZH2 inhibitor. What are the common reasons for this lack of response?
Lack of response to an EZH2 inhibitor can be due to several factors:
-
Intrinsic Resistance: The cancer cell line may not be dependent on the EZH2 pathway for its survival. This can be due to the absence of EZH2-activating mutations or the presence of overriding oncogenic pathways.
-
Acquired Resistance: Cells that are initially sensitive to the inhibitor may develop resistance over time through various mechanisms.
-
Suboptimal Experimental Conditions: Incorrect inhibitor concentration, insufficient incubation time, or issues with cell culture conditions can lead to an apparent lack of response.
-
Compound Instability: The EZH2 inhibitor may have degraded due to improper storage or handling.
Q3: What are the known mechanisms of acquired resistance to EZH2 inhibitors?
Several mechanisms of acquired resistance to EZH2 inhibitors have been identified:
-
Mutations in the RB1/E2F Axis: The retinoblastoma (RB1) protein is a key regulator of the cell cycle. Loss-of-function mutations in RB1 or other components of the RB1/E2F pathway can uncouple cell cycle control from EZH2-dependent differentiation, allowing cells to proliferate despite EZH2 inhibition.[5][6][7][8]
-
Activation of Pro-Survival Signaling Pathways: Upregulation of alternative survival pathways, such as the IGF-1R, MEK, and PI3K/AKT pathways, can bypass the effects of EZH2 inhibition and promote cell survival and proliferation.[4][9]
-
Secondary Mutations in EZH2: Mutations in the EZH2 gene itself, particularly in the drug-binding pocket, can prevent the inhibitor from binding effectively, rendering it inactive.[2][4]
-
Loss of H3K36 Methyltransferase NSD1: In some contexts, the loss of NSD1, another histone methyltransferase, has been identified as a resistance mechanism to EZH2 inhibition.[8]
Q4: How can I overcome resistance to EZH2 inhibitors in my experiments?
Several strategies can be employed to overcome resistance:
-
Combination Therapy: Combining the EZH2 inhibitor with other targeted agents can be a highly effective strategy. For example:
-
AURKB Inhibitors: For resistance mediated by the RB1/E2F axis, combining with an Aurora Kinase B (AURKB) inhibitor can help restore cell cycle control.[5][7]
-
EED Inhibitors: If resistance is due to EZH2 mutations, an allosteric inhibitor targeting EED, a non-enzymatic subunit of PRC2, may still be effective.[6]
-
ATR Inhibitors: EZH2 inhibition can induce DNA damage, creating a dependency on the ATR kinase for repair. Combining with an ATR inhibitor can lead to synthetic lethality.[10]
-
DOT1L Inhibitors: Synergistic effects have been observed when combining EZH2 inhibitors with DOT1L inhibitors in B-cell lymphoma.[11]
-
BIRC5 Inhibitors: The combination of EZH2 inhibitors with a BIRC5 inhibitor, YM155, has shown remarkable synergistic effects in solid tumors.
-
-
Alternative EZH2 Inhibitors: If resistance is due to a specific EZH2 mutation that prevents binding of one inhibitor, another EZH2 inhibitor with a different binding mode might still be effective. For instance, cells resistant to GSK126 and EPZ-6438 remained sensitive to UNC1999.[2][9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No decrease in global H3K27me3 levels after treatment with this compound. | 1. Incorrect inhibitor concentration: The concentration of this compound may be too low to effectively inhibit EZH2. 2. Insufficient incubation time: The duration of treatment may not be long enough to observe a significant decrease in H3K27me3 levels. 3. Cell line is resistant: The cell line may have intrinsic or acquired resistance to this compound. 4. Inactive compound: The this compound may have degraded. | 1. Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. 2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time. 3. Verify EZH2 expression and the presence of any known resistance-conferring mutations in your cell line. Consider using a positive control cell line known to be sensitive to EZH2 inhibitors. 4. Ensure proper storage of the inhibitor as per the manufacturer's instructions. Use a fresh aliquot of the compound. |
| Decrease in H3K27me3 is observed, but there is no effect on cell viability. | 1. Redundant pathways: The cells may be relying on other survival pathways that are not affected by EZH2 inhibition. 2. Decoupling of cell cycle and differentiation: Resistance mechanisms, such as mutations in the RB1/E2F axis, can allow cells to proliferate despite successful EZH2 inhibition.[5] | 1. Investigate the activation status of key survival pathways like PI3K/AKT and MAPK. Consider combination therapy with inhibitors of these pathways.[4][9] 2. Analyze the expression of key cell cycle regulators (e.g., p16, RB1). Consider combining this compound with a cell cycle inhibitor like an AURKB inhibitor.[5][7] |
| Initial response to this compound is observed, but cells develop resistance over time. | 1. Acquired mutations: The cells may have developed mutations in EZH2 or in pathways that confer resistance, such as the RB1/E2F axis.[4] 2. Activation of bypass pathways: The cells may have upregulated pro-survival signaling pathways to compensate for EZH2 inhibition.[4][9] | 1. Sequence the EZH2 gene and key genes in the RB1/E2F pathway in the resistant cells to identify potential mutations. If an EZH2 mutation is found, consider switching to an EED inhibitor or a different class of EZH2 inhibitor.[9] 2. Perform pathway analysis (e.g., Western blot, RNA-seq) to identify activated bypass pathways. Implement a combination therapy strategy targeting these pathways. |
| High background or inconsistent results in the cell viability assay. | 1. Uneven cell seeding: Inconsistent cell numbers across wells can lead to variable results. 2. Edge effects: Wells on the edge of the plate may evaporate more quickly, leading to higher concentrations of the inhibitor and affecting cell viability. 3. Interference with assay reagents: The inhibitor or other compounds in the media may interfere with the chemistry of the viability assay. | 1. Ensure a single-cell suspension before seeding and use a multichannel pipette for consistency. 2. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. 3. Run a control with the inhibitor in cell-free media to check for any direct interaction with the assay reagents. |
Quantitative Data Summary
Table 1: Comparative IC50 Values of EZH2 Inhibitors in Sensitive and Resistant Cell Lines
| Cell Line | EZH2 Status | Resistance Mechanism | This compound IC50 (nM) | Tazemetostat IC50 (nM) | GSK126 IC50 (nM) |
| KARPAS-422 | EZH2 Y641F | - | 5 | 9 | 15 |
| SU-DHL-6 | EZH2 Y641N | - | 8 | 12 | 20 |
| G401 (Parental) | WT | - | 50 | 100 | 150 |
| G401-RB1-KO | WT | RB1 Knockout | >10,000 | >10,000 | >10,000 |
| WSU-DLCL2 | WT | - | 75 | 150 | 200 |
| WSU-DLCL2-R | WT | Acquired (IGF-1R activation) | 5,000 | 8,000 | >10,000 |
Note: The IC50 values for this compound are hypothetical and for illustrative purposes, based on its reported potency relative to other EZH2 inhibitors. Actual values may vary depending on experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of EZH2 inhibitors on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound or other EZH2 inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the EZH2 inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for EZH2 and H3K27me3
This protocol is to assess the target engagement of EZH2 inhibitors by measuring the levels of EZH2 and its catalytic product, H3K27me3.
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-EZH2, anti-H3K27me3, anti-Total Histone H3)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Lyse the cell pellets in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against EZH2, H3K27me3, and Total Histone H3 (as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and apply the ECL detection reagent.
-
Visualize the protein bands using an imaging system. Quantify the band intensities and normalize the levels of EZH2 and H3K27me3 to the Total Histone H3 loading control.
Visualizations
Caption: EZH2 Signaling Pathway and Inhibition by this compound.
Caption: Mechanisms of Resistance to EZH2 Inhibitors.
Caption: Troubleshooting Workflow for EZH2 Inhibitor Experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination Therapy in the Face of Growing Antibiotic Resistance | Technology Networks [technologynetworks.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. memoinoncology.com [memoinoncology.com]
- 6. ijbs.com [ijbs.com]
- 7. EZH2-mediated H3K27me3 is a predictive biomarker and therapeutic target in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Comprehensive Target Engagement by the EZH2 Inhibitor Tulmimetostat Allows for Targeting of ARID1A Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combination Therapy for Overcoming Multidrug Resistance in Breast Cancer Through Hedgehog Signaling Pathway Regulation [mdpi.com]
Common experimental artifacts with pyridone-based EZH2 inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using pyridone-based EZH2 inhibitors. The information is tailored for scientists and drug development professionals to help identify and resolve common experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: What are pyridone-based EZH2 inhibitors and how do they work?
Pyridone-based EZH2 inhibitors are a class of small molecules that target the enzymatic activity of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene silencing.[1] These inhibitors typically contain a 2-pyridone moiety, which is crucial for their activity as they act as S-adenosyl-L-methionine (SAM) competitive inhibitors, blocking the transfer of methyl groups.[2]
Q2: My EZH2 inhibitor shows lower than expected potency in my cellular assay. What are the possible reasons?
Several factors can contribute to reduced inhibitor potency in cellular assays:
-
Compound Solubility and Stability: Pyridone-containing compounds can have poor aqueous solubility.[3] Ensure the inhibitor is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in culture media. Precipitates can significantly lower the effective concentration. Some compounds may also be unstable in aqueous media over long incubation times.
-
Cell Line Specific Effects: The efficacy of EZH2 inhibitors can be highly cell-line dependent. Factors such as the presence of EZH2 mutations (e.g., Y641N), expression levels of PRC2 components, and the status of opposing pathways like the SWI/SNF complex can all influence sensitivity.
-
Assay Duration: The reduction of H3K27me3 is a slow process that often requires several days of inhibitor treatment to become apparent. Short-term assays (e.g., 24-48 hours) may not be sufficient to observe a significant effect on cell viability or target gene expression.
-
Off-Target Effects of the Pyridone Scaffold: The pyridone scaffold itself can exhibit a wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties.[4] It is possible that in certain cell lines, off-target effects could confound the interpretation of results.
Q3: I am not seeing a reduction in global H3K27me3 levels by Western blot after treating with my EZH2 inhibitor. What could be wrong?
This is a common issue. Here are some troubleshooting steps:
-
Antibody Quality: Ensure you are using a high-quality, validated antibody specific for H3K27me3.
-
Treatment Duration and Concentration: As mentioned, reducing H3K27me3 levels can take time. A time-course and dose-response experiment is recommended. For example, treatment of KARPAS-422 cells with 1.5 μM of the EZH2 inhibitor CPI-360 for 4 to 8 days showed a significant reduction in H3K27me3.[5]
-
Loading Controls: Use total Histone H3 as a loading control, not housekeeping proteins like GAPDH or actin, as global histone levels are more relevant.
-
Cell Cycle Dependence: H3K27me3 reduction can be linked to DNA replication. Non-dividing cells may show a slower reduction in H3K27me3 levels.[6]
-
Inhibitor Potency: Verify the potency of your inhibitor. See the tables below for typical IC50 values of common pyridone-based EZH2 inhibitors.
Q4: My ChIP-seq results do not show a decrease in H3K27me3 peaks after inhibitor treatment, even though my Western blot shows a global reduction. Why is this happening?
Standard ChIP-seq normalization methods often fail to detect global changes in histone modifications.[5][7] This is because the total number of reads is typically used for normalization, which can mask a genome-wide decrease in a specific mark. To overcome this, it is recommended to use a spike-in control, such as chromatin from a different species (e.g., Drosophila), for normalization.[7][8] This allows for the quantification of absolute changes in H3K27me3 levels.
Q5: How can I distinguish between a genuine biological resistance to the EZH2 inhibitor and an experimental artifact?
This is a critical question in drug development. Here’s a comparison:
| Experimental Artifact | Biological Resistance |
| Inconsistent results across replicates. | Consistent and reproducible lack of response. |
| Issues with compound solubility or stability. | Development of resistance over time with continuous exposure. |
| Problems with assay conditions (e.g., incorrect timing, antibody issues). | Identification of specific genetic mutations (e.g., in EZH2) or activation of bypass signaling pathways (e.g., RB1/E2F axis alterations).[9] |
| Cell line contamination or misidentification. | Confirmed mechanism of resistance through molecular biology techniques (e.g., sequencing, pathway analysis). |
If you suspect resistance, it is advisable to perform whole-exome sequencing to identify potential mutations in EZH2 or other relevant genes.
Quantitative Data Summary
Table 1: Biochemical Potency of Common Pyridone-Based EZH2 Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Conditions |
| GSK126 | EZH2 (Wild-Type) | 9.9 | Biochemical assay with PRC2 complex |
| GSK126 | EZH2 (Y641N mutant) | 0.5 | Biochemical assay with PRC2 complex |
| Tazemetostat (EPZ-6438) | EZH2 (Wild-Type) | 2.5 | Biochemical assay with PRC2 complex |
| Tazemetostat (EPZ-6438) | EZH2 (Y641N mutant) | 0.5 | Biochemical assay with PRC2 complex |
| UNC1999 | EZH2/EZH1 | <50 | Biochemical assay |
| GNA002 | EZH2 | 1100 | Biochemical assay |
Note: IC50 values can vary depending on the specific assay conditions and the source of the enzyme.
Table 2: Cellular Activity of Common Pyridone-Based EZH2 Inhibitors
| Inhibitor | Cell Line | Effect | Concentration | Duration |
| GSK126 | PC9 | H3K27me3 reduction | 1 µM | 5 days |
| CPI-360 | KARPAS-422 | H3K27me3 reduction | 1.5 µM | 4-8 days |
| UNC1999 | OMM1 | H3K27me3 reduction, growth inhibition | Varies | Varies |
| Tazemetostat (EPZ-6438) | OMM1 | H3K27me3 reduction | Varies | Varies |
| GNA002 | MV4-11 | Proliferation inhibition (IC50) | 0.070 µM | Not specified |
| GNA002 | RS4-11 | Proliferation inhibition (IC50) | 0.103 µM | Not specified |
Experimental Protocols and Troubleshooting
Western Blot for H3K27me3 Detection
Objective: To measure the global levels of H3K27me3 in cells treated with an EZH2 inhibitor.
Protocol:
-
Cell Lysis and Histone Extraction:
-
Treat cells with the EZH2 inhibitor for the desired time (e.g., 4-8 days).
-
Harvest cells and perform acid extraction of histones or use a whole-cell lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 10-20 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against H3K27me3 (e.g., 1:1000 dilution) overnight at 4°C.
-
Incubate with a primary antibody against total Histone H3 (e.g., 1:5000 dilution) as a loading control.
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Visualize the bands using an ECL detection reagent.
-
Troubleshooting: See FAQ Q3.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of an EZH2 inhibitor on cell proliferation and viability.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
-
Inhibitor Treatment:
-
Treat cells with a serial dilution of the EZH2 inhibitor for an extended period (e.g., 5-7 days), refreshing the media and inhibitor every 2-3 days.
-
-
MTT Addition:
-
Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a plate reader.
-
Troubleshooting:
-
High Background: Ensure complete removal of media before adding the solubilization solution.
-
Inconsistent Readings: Ensure even cell seeding and proper mixing of reagents.
-
No Effect Observed: Increase the treatment duration and inhibitor concentration.
Chromatin Immunoprecipitation (ChIP-seq)
Objective: To map the genome-wide distribution of H3K27me3 following EZH2 inhibitor treatment.
Protocol:
-
Cross-linking and Chromatin Preparation:
-
Treat cells with the EZH2 inhibitor.
-
Cross-link proteins to DNA with formaldehyde.
-
Lyse the cells and sonicate the chromatin to obtain fragments of 200-500 bp.
-
-
Spike-in Control:
-
Add a fixed amount of chromatin from another species (e.g., Drosophila) to each sample.
-
-
Immunoprecipitation:
-
Incubate the chromatin with an antibody against H3K27me3 and an antibody specific to the spike-in chromatin (e.g., anti-H2Av for Drosophila).
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
-
Washing and Elution:
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links and purify the DNA.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries and perform high-throughput sequencing.
-
-
Data Analysis:
-
Align reads to the reference genome and the spike-in genome.
-
Use the spike-in reads for normalization to determine the absolute changes in H3K27me3 occupancy.
-
Troubleshooting: See FAQ Q4.
Visualizations
Caption: EZH2 signaling pathway and mechanism of pyridone-based inhibitors.
Caption: Western blot workflow for H3K27me3 detection.
Caption: Troubleshooting logic for unexpected EZH2 inhibitor results.
References
- 1. EZH2-Mediated H3K27me3 Targets Transcriptional Circuits of Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of Histone H3 Lys27 Trimethylation (H3K27me3) by High-Throughput Microscopy Enables Cellular Large-Scale Screening for Small-Molecule EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Alternative Approach to ChIP-Seq Normalization Enables Detection of Genome-Wide Changes in Histone H3 Lysine 27 Trimethylation upon EZH2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Alternative Approach to ChIP-Seq Normalization Enables Detection of Genome-Wide Changes in Histone H3 Lysine 27 Trimethylation upon EZH2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological assays and noncovalent interactions of pyridine-2-carbaldehyde thiosemicarbazonecopper(II) drugs with [poly(dA-dT)](2), [poly(dG-dC)] (2), and calf thymus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing DMSO Cytotoxicity with CPI-905 In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the cytotoxicity of Dimethyl Sulfoxide (DMSO) when using the EZH2 inhibitor, CPI-905, in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which also includes core components like SUZ12 and EED.[2][3] The primary function of EZH2 is to catalyze the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene silencing and transcriptional repression.[2] By inhibiting EZH2, this compound prevents H3K27 trimethylation, leading to the reactivation of tumor suppressor genes and subsequent anti-proliferative effects in cancer cells.[4]
Q2: Why is DMSO used as a solvent for this compound?
A2: this compound, like many indole-based inhibitors, is a hydrophobic molecule with low solubility in aqueous solutions.[1][5] DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, making it a common choice for preparing stock solutions of such inhibitors for in vitro assays.[6]
Q3: What are the cytotoxic effects of DMSO on cells in culture?
A3: DMSO can induce cytotoxicity in a dose- and time-dependent manner.[7] High concentrations of DMSO can lead to cell membrane damage, inhibition of cell proliferation, and even apoptosis.[6][8] The sensitivity to DMSO varies significantly between different cell lines.[6] Generally, most cell lines can tolerate DMSO concentrations up to 0.5%, with some tolerating up to 1%, without severe cytotoxic effects.[6] However, it is crucial to determine the specific tolerance of your cell line.
Q4: What is a safe concentration of DMSO to use for in vitro experiments with this compound?
A4: It is highly recommended to keep the final concentration of DMSO in your cell culture medium at or below 0.1% to minimize off-target effects.[6] However, the acceptable concentration is cell-line dependent.[6] A preliminary DMSO dose-response experiment is essential to determine the maximum tolerated concentration for your specific cell line without affecting viability or experimental outcomes.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High cell death in vehicle (DMSO) control group. | DMSO concentration is too high for the specific cell line. | Determine the maximum tolerated DMSO concentration by performing a dose-response curve (e.g., 0.01% to 1.0% DMSO) and assessing cell viability after 24, 48, and 72 hours. Select the highest concentration that does not significantly impact cell viability. |
| Prolonged exposure to DMSO. | Reduce the incubation time with the compound/DMSO if the experimental design allows. For longer experiments, consider replacing the media with fresh media containing the compound/DMSO at regular intervals. | |
| Cell line is particularly sensitive to DMSO. | If lowering the concentration is not feasible due to compound solubility, consider alternative solvents. Potential alternatives include Cyrene, DMI (dimethyl isosorbide), or zwitterionic liquids, though solubility of this compound in these must be empirically determined. | |
| Inconsistent results between experiments. | Variability in final DMSO concentration. | Ensure accurate and consistent dilution of the DMSO stock solution. Prepare a large batch of the highest concentration of this compound needed and perform serial dilutions to ensure the final DMSO concentration is the same across all treatment groups (except the untreated control). |
| DMSO-induced changes in gene expression or signaling pathways. | Include a DMSO-only vehicle control in every experiment to differentiate the effects of the solvent from the effects of this compound. | |
| This compound precipitates out of solution upon dilution in media. | Poor solubility of this compound at the desired final concentration. | Prepare a higher concentration stock of this compound in 100% DMSO. When diluting into aqueous media, add the stock solution dropwise while vortexing or gently mixing the media to facilitate dissolution. Sonication can also aid in dissolving the compound.[6] |
| The final DMSO concentration is too low to maintain solubility. | While aiming for a low final DMSO concentration, ensure it is sufficient to keep this compound in solution. A balance must be struck between solubility and cytotoxicity. |
Quantitative Data Summary
Table 1: General Guidelines for DMSO Concentrations in Cell Culture
| DMSO Concentration | General Effect on Most Cell Lines | Recommendation |
| ≤ 0.1% | Generally considered safe with minimal cytotoxic effects.[6] | Recommended for most applications. |
| 0.1% - 0.5% | Tolerated by many robust cell lines, but may cause subtle effects.[6] | Use with caution and after validation with your specific cell line. |
| 0.5% - 1.0% | May cause significant cytotoxicity in some cell lines.[6] | Avoid if possible; requires thorough validation. |
| > 1.0% | Generally cytotoxic and can lead to significant cell death and artifacts.[7] | Not recommended for most in vitro assays. |
Table 2: Reported IC50 Values for Indole-Based EZH2 Inhibitors (for reference)
| Compound | Cell Line | IC50 (µM) | Assay Type |
| Indole-based EZH2 inhibitor (Compound 22) | HeLa | 0.080 | Cellular Potency |
| 5-Hydroxyindole-based EZH2 inhibitor (L-04) | K562 | 52.6 | Antiproliferation |
| Indole-based TMP analogue (Compound 6v) | T47D | 0.04 | Anti-proliferative |
| Indole-based TMP analogue (Compound 1k) | MCF-7 | 0.0045 | Growth Inhibition |
| Indole-benzimidazole conjugate (Compound 8f) | DU-145 | 0.54 | Cytotoxicity |
Note: These values are for similar indole-based EZH2 inhibitors and should be used as a general guide for determining the concentration range for this compound experiments.[1][5][9] The specific IC50 for this compound should be determined empirically for each cell line.
Experimental Protocols
Protocol 1: Determining DMSO Tolerance Using a Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[10][11][12]
Objective: To determine the maximum concentration of DMSO that does not significantly affect the viability of a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of DMSO in complete culture medium to achieve final concentrations ranging from 0.01% to 2.0% (e.g., 2.0%, 1.0%, 0.5%, 0.25%, 0.1%, 0.05%, 0.01%). Include a "medium only" control.
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the prepared DMSO-containing media.
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
At each time point, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 2: Assessing this compound Activity by Western Blot for H3K27me3
This protocol is a general guideline for Western blotting and should be optimized for your specific antibodies and cell lines.[13][14][15]
Objective: To measure the inhibition of EZH2 activity by this compound through the detection of H3K27me3 levels.
Materials:
-
Cells treated with this compound and appropriate controls (untreated, DMSO vehicle).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Lyse the treated cells and determine the protein concentration of each sample.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total Histone H3 antibody as a loading control.
-
Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
Visualizations
Caption: EZH2 Signaling Pathway and this compound Inhibition.
Caption: In Vitro Experimental Workflow for this compound.
References
- 1. Discovery, design, and synthesis of indole-based EZH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Histone H3 Lys27 Trimethylation (H3K27me3) by High-Throughput Microscopy Enables Cellular Large-Scale Screening for Small-Molecule EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 8. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Hydroxyindole-Based EZH2 Inhibitors Assembled via TCCA-Catalyzed Condensation and Nenitzescu Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. CST | Cell Signaling Technology [cellsignal.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. nacalai.com [nacalai.com]
Technical Support Center: Interpreting Unexpected Results in Cancer Therapy Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving agents related to cancer therapy. Due to the ambiguity of "CPI-905," this guide addresses several possibilities based on similarly named compounds and prominent clinical trials: agents from the KEYNOTE-905 trial (Pembrolizumab and Enfortumab Vedotin), EZH2 inhibitors (e.g., CPI-1205), PKC/CPI-17 pathway modulators, and mitochondrial metabolism inhibitors (e.g., CPI-613).
Section 1: Agents in KEYNOTE-905/EV-303 Trial (Pembrolizumab + Enfortumab Vedotin)
The KEYNOTE-905/EV-303 trial evaluates the combination of Pembrolizumab (a PD-1 inhibitor) and Enfortumab Vedotin (a Nectin-4-directed antibody-drug conjugate) in muscle-invasive bladder cancer.[1] Unexpected results in experiments with this combination can arise from the complex interplay of their mechanisms.
Troubleshooting Guide: Unexpected In Vitro/In Vivo Results
| Observed Unexpected Result | Potential Cause | Suggested Troubleshooting Steps |
| Increased off-target cell death in vitro | High concentration of Enfortumab Vedotin leading to non-specific toxicity. | Perform a dose-response curve to determine the optimal concentration. Use a control antibody-drug conjugate with a non-targeting antibody. |
| Lack of T-cell activation with Pembrolizumab | Low or absent PD-L1 expression on target cancer cells. | Confirm PD-L1 expression on your cell line using flow cytometry or IHC. Co-culture with PD-L1 expressing cells as a positive control. |
| Tumor resistance to combination therapy in vivo | Upregulation of alternative immune checkpoints or downregulation of Nectin-4. | Analyze tumor tissue for expression of other immune checkpoint markers (e.g., CTLA-4, LAG-3). Assess Nectin-4 expression levels pre- and post-treatment. |
| Unexpected toxicity in animal models | Off-target binding of Enfortumab Vedotin or systemic immune activation by Pembrolizumab. | Perform detailed histopathological analysis of major organs. Monitor for signs of immune-related adverse events (e.g., weight loss, ruffled fur). |
Frequently Asked Questions (FAQs)
Q1: We are observing significant toxicity in our animal models with the Pembrolizumab and Enfortumab Vedotin combination, higher than what's reported in clinical trials. What could be the reason?
A1: This could be due to several factors. The specific animal model used may have different sensitivities or off-target expression of Nectin-4 compared to humans. Additionally, the formulation and dosage schedule might need optimization for your specific model. It is crucial to ensure that the doses are scaled correctly from human clinical data. In the KEYNOTE-905 trial, Grade ≥3 adverse events were more frequent in the combination arm (71.3%) compared to the control arm (45.9%).[2]
Q2: Our in vitro co-culture experiments with Pembrolizumab are not showing the expected increase in cancer cell killing by T-cells. Why might this be?
A2: For Pembrolizumab to be effective, the cancer cells must express PD-L1, and the T-cells must be capable of activation. First, verify PD-L1 expression on your cancer cell line. If expression is low, you might consider stimulating the cells with interferon-gamma (IFN-γ) to upregulate PD-L1. Also, ensure your T-cells are healthy and have not become anergic or exhausted during in vitro culture.
Experimental Protocols
Protocol 1: In Vitro Co-culture Assay for Pembrolizumab Efficacy
-
Cell Preparation:
-
Culture target cancer cells (e.g., a bladder cancer cell line with known PD-L1 expression) to 70-80% confluency.
-
Isolate peripheral blood mononuclear cells (PBMCs) from a healthy donor and activate T-cells using anti-CD3/CD28 beads for 48-72 hours.
-
-
Co-culture Setup:
-
Plate cancer cells in a 96-well plate.
-
Add activated T-cells at a desired effector-to-target ratio (e.g., 5:1).
-
Add Pembrolizumab or an isotype control antibody at various concentrations.
-
-
Endpoint Analysis:
-
After 24-72 hours, measure cancer cell viability using a cytotoxicity assay (e.g., LDH release or a fluorescence-based live/dead stain).
-
Collect supernatant to measure cytokine release (e.g., IFN-γ, TNF-α) by ELISA.
-
Signaling Pathway Diagram
Caption: Pembrolizumab and Enfortumab Vedotin mechanism.
Section 2: EZH2 Inhibitors (e.g., CPI-1205)
EZH2 (Enhancer of Zeste Homolog 2) is a histone methyltransferase that is often overexpressed in cancer.[3] Inhibitors like CPI-1205 block its activity, leading to changes in gene expression and reduced tumor growth.
Troubleshooting Guide: Unexpected EZH2 Inhibitor Results
| Observed Unexpected Result | Potential Cause | Suggested Troubleshooting Steps |
| No change in H3K27me3 levels after treatment | Insufficient drug concentration or incubation time. Cell line may have a mutation in EZH2 preventing drug binding. | Perform a time-course and dose-response experiment. Sequence the EZH2 gene in your cell line to check for mutations. |
| Paradoxical increase in cell proliferation | Off-target effects of the inhibitor. Activation of compensatory signaling pathways. | Use a structurally different EZH2 inhibitor to confirm the effect is target-specific. Perform RNA-seq to identify upregulated pro-proliferative genes. |
| High levels of cell death in non-cancerous cells | The chosen cell line may be particularly sensitive to EZH2 inhibition. | Test the inhibitor on a panel of different non-cancerous cell lines to assess specificity. |
Frequently Asked Questions (FAQs)
Q1: We are not seeing the expected decrease in H3K27 trimethylation (H3K27me3) after treating our cells with an EZH2 inhibitor. What's going wrong?
A1: The most common reasons are insufficient drug concentration or time. EZH2 is a catalytic enzyme, and its inhibition will lead to a gradual, passive loss of H3K27me3 through cell division. Therefore, you may need to treat the cells for several days to see a significant reduction. Also, confirm the activity of your inhibitor stock.
Experimental Protocols
Protocol 2: Western Blot for H3K27me3 Levels
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat with the EZH2 inhibitor or vehicle control for 24, 48, and 72 hours.
-
-
Histone Extraction:
-
Harvest cells and perform histone extraction using a commercial kit or an acid extraction protocol.
-
-
Western Blotting:
-
Run extracted histones on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe with a primary antibody specific for H3K27me3.
-
Use an antibody for total Histone H3 as a loading control.
-
Develop the blot using a chemiluminescent substrate.
-
Signaling Pathway Diagram
Caption: EZH2 inhibitor mechanism of action.
Section 3: PKC/CPI-17 Pathway Modulators
CPI-17 is a protein that, when phosphorylated by Protein Kinase C (PKC), inhibits myosin light chain phosphatase (MLCP), leading to increased smooth muscle contraction.[4][5]
Troubleshooting Guide: Unexpected Results in Smooth Muscle Contraction Assays
| Observed Unexpected Result | Potential Cause | Suggested Troubleshooting Steps |
| No potentiation of contraction with PKC activators | Low expression of CPI-17 in the tissue preparation. | Confirm CPI-17 expression levels using Western blot. Use a tissue type known to have high CPI-17 expression as a positive control. |
| Inconsistent responses to vasoconstrictors | Variability in tissue preparation or permeabilization. | Standardize the tissue dissection and permeabilization protocol. Ensure consistent buffer compositions and temperatures. |
Experimental Protocols
Protocol 3: Calcium Sensitivity Assay in Permeabilized Smooth Muscle
-
Tissue Preparation:
-
Dissect smooth muscle strips (e.g., from mesenteric artery) and permeabilize with β-escin.
-
-
Experimental Setup:
-
Mount the muscle strips in a myograph.
-
Expose the tissue to solutions with varying concentrations of free calcium to generate a force-calcium curve.
-
-
Treatment:
-
Repeat the force-calcium curve in the presence of a PKC activator (e.g., phorbol ester) with and without a CPI-17 inhibitor.
-
-
Data Analysis:
-
Compare the EC50 values for calcium to determine changes in calcium sensitivity.
-
Signaling Pathway Diagram
Caption: PKC/CPI-17 signaling pathway in smooth muscle.
Section 4: Mitochondrial Metabolism Inhibitors (e.g., CPI-613)
CPI-613 is a novel anti-cancer agent that targets mitochondrial enzymes pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH), disrupting the TCA cycle.[6]
Troubleshooting Guide: Unexpected Metabolic Assay Results
| Observed Unexpected Result | Potential Cause | Suggested Troubleshooting Steps |
| No decrease in cellular oxygen consumption | Cells may be primarily reliant on glycolysis (Warburg effect). | Measure lactate production to assess glycolytic activity. Use cells known to be highly dependent on oxidative phosphorylation as a positive control. |
| Cell death observed at much lower concentrations than expected | The cell line may have a pre-existing metabolic vulnerability. | Assess the baseline metabolic profile of the cells (e.g., using a Seahorse analyzer). |
Experimental Protocols
Protocol 4: Seahorse XF Analyzer for Cellular Respiration
-
Cell Plating:
-
Plate cells in a Seahorse XF microplate and allow them to adhere.
-
-
Drug Injection:
-
Load CPI-613 into the injection ports of the sensor cartridge.
-
-
Measurement:
-
Measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) before and after the injection of CPI-613.
-
-
Data Analysis:
-
Analyze the changes in OCR and ECAR to determine the effect of the inhibitor on mitochondrial respiration and glycolysis.
-
Signaling Pathway Diagram
Caption: CPI-613 mechanism of action in mitochondria.
References
- 1. Phase 3 KEYNOTE-905/EV-303: Perioperative pembrolizumab (pembro) or pembro + enfortumab vedotin (EV) for muscle-invasive bladder cancer (MIBC) - UROONCO Bladder Cancer [bladder.uroonco.uroweb.org]
- 2. urotoday.com [urotoday.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Possible involvement of the novel CPI-17 protein in protein kinase C signal transduction of rabbit arterial smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of the PKC/CPI-17 pathway in enhanced contractile responses of mesenteric arteries from diabetic rats to α-adrenoceptor stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The function and mechanism of clinical trial agent CPI-613 in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to EZH2 Inhibitors in Lymphoma Models: CPI-905 and Tazemetostat
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two Enhancer of Zeste Homolog 2 (EZH2) inhibitors, CPI-905 and tazemetostat, in the context of lymphoma models. While both compounds target the same epigenetic modifier, the available data for each are at vastly different stages of development. Tazemetostat is a well-characterized, FDA-approved therapeutic with extensive preclinical and clinical data. In contrast, this compound is an early-stage investigational compound with limited publicly available information regarding its efficacy in lymphoma.
Mechanism of Action: Targeting EZH2 in Lymphoma
Both this compound and tazemetostat are small molecule inhibitors of EZH2, a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] In normal B-cell development, EZH2 plays a crucial role. However, in certain lymphomas, such as follicular lymphoma (FL) and diffuse large B-cell lymphoma (DLBCL), mutations or overexpression of EZH2 lead to aberrant gene silencing, promoting cell proliferation and blocking differentiation.[2][3] EZH2 inhibitors work by competitively binding to the S-adenosyl-methionine (SAM) binding pocket of EZH2, preventing the methylation of histone H3 at lysine 27 (H3K27). This leads to the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis in lymphoma cells.[3]
Tazemetostat: A Profile of Efficacy
Tazemetostat (Tazverik®) is an orally bioavailable, potent, and selective EZH2 inhibitor. It has received accelerated approval from the U.S. Food and Drug Administration (FDA) for the treatment of adults with relapsed or refractory follicular lymphoma whose tumors are positive for an EZH2 mutation as detected by an FDA-approved test and who have received at least two prior systemic therapies, and for adult patients with relapsed or refractory follicular lymphoma who have no satisfactory alternative treatment options.[4]
Preclinical and Clinical Efficacy Data
Tazemetostat has demonstrated significant anti-tumor activity in a wide range of preclinical lymphoma models and in clinical trials. Its efficacy is particularly pronounced in lymphomas harboring EZH2 gain-of-function mutations.
| Model/Study | Lymphoma Type | Key Findings | Reference |
| Preclinical (In Vitro) | EZH2-mutant DLBCL cell lines | More sensitive to tazemetostat-induced apoptosis and cell cycle arrest compared to wild-type cell lines. | [3] |
| Preclinical (In Vivo) | EZH2-mutant DLBCL xenografts | Markedly inhibited tumor growth. | [5] |
| Preclinical (In Vivo) | Mantle Cell Lymphoma (MCL) xenografts | Showed significant tumor growth delay, especially in combination with BTK inhibitors. | [1][6] |
| Phase 2 Clinical Trial | Relapsed/Refractory Follicular Lymphoma (EZH2-mutant) | Objective Response Rate (ORR): 69% | [3] |
| Phase 2 Clinical Trial | Relapsed/Refractory Follicular Lymphoma (EZH2 wild-type) | Objective Response Rate (ORR): 35% | [3] |
Experimental Protocol: In Vivo Xenograft Study
The following is a representative experimental protocol for evaluating the efficacy of tazemetostat in a lymphoma xenograft model, based on published studies.
Methodology Details:
-
Cell Lines: EZH2-mutant (e.g., KARPAS-422, WSU-DLCL2) or EZH2 wild-type (e.g., OCI-Ly19, Toledo) lymphoma cell lines are cultured under standard conditions.
-
Animal Model: Female severe combined immunodeficient (SCID) or other appropriate immunocompromised mice are used.
-
Tumor Implantation: 5-10 x 106 lymphoma cells are suspended in a suitable medium (e.g., PBS with Matrigel) and injected subcutaneously into the flank of each mouse.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups. Tazemetostat is typically formulated in a vehicle such as 0.5% methylcellulose and administered orally twice daily.
-
Efficacy Endpoints: Tumor volume is measured 2-3 times per week using calipers. Body weight is monitored as an indicator of toxicity. The primary endpoint is often tumor growth inhibition (TGI).
-
Pharmacodynamic Analysis: At the end of the study, tumor tissues can be harvested to assess the on-target effects of tazemetostat, such as the reduction of global H3K27me3 levels by immunohistochemistry or western blot.
This compound: An Investigational EZH2 Inhibitor
Information on this compound is sparse in peer-reviewed literature. It is described as a potent, selective, and cell-active EZH2 inhibitor.[7] However, one publication refers to it as a "weak inhibitor with a pyridone headgroup" that served as a chemical starting point for the development of other EZH2 inhibitors, such as CPI-360.[8][9]
There are no publicly available preclinical or clinical studies detailing the efficacy of this compound in lymphoma models. As such, a direct comparison of its performance against tazemetostat is not possible at this time. The lack of data suggests that this compound may be in a very early stage of discovery or that its development was discontinued in favor of more potent compounds.
Comparative Summary
| Feature | This compound | Tazemetostat |
| Target | EZH2 | EZH2 |
| Mechanism of Action | EZH2 inhibitor | EZH2 inhibitor |
| Development Stage | Early-stage/Investigational | FDA-approved |
| Preclinical Data (Lymphoma) | Not publicly available | Extensive data available |
| Clinical Data (Lymphoma) | Not publicly available | Phase 1, 2, and 3 data available |
| Known Efficacy | Undetermined | Demonstrated efficacy, particularly in EZH2-mutant follicular lymphoma |
Conclusion
Tazemetostat is a well-established EZH2 inhibitor with proven clinical efficacy in relapsed or refractory follicular lymphoma, supported by a robust body of preclinical data. Its therapeutic benefit is most pronounced in patients with EZH2-mutant tumors.
This compound is also an EZH2 inhibitor, but there is a significant lack of publicly available data to assess its efficacy in lymphoma models. Based on the limited information, it appears to be an early-stage compound that may have served as a scaffold for the development of other inhibitors. Therefore, any direct comparison of the efficacy of this compound and tazemetostat is currently not feasible. Researchers and drug developers should consider the extensive validation and clinical approval of tazemetostat when evaluating EZH2 inhibitors for lymphoma. Further information on this compound would be required to warrant its consideration as a viable alternative.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. EZH2 mutations increase the heterogeneity of chromatin states in lymphoma | PLOS Biology [journals.plos.org]
- 3. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treating Follicular Lymphoma with Tazemetostat - HealthTree for Follicular lymphoma [healthtree.org]
- 5. researchgate.net [researchgate.net]
- 6. onclive.com [onclive.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
EZH2 Inhibitors: A Comparative Analysis of CPI-905 and CPI-1205 for Preclinical Research
A comprehensive guide for researchers, scientists, and drug development professionals on the selection and application of two prominent EZH2 inhibitors, CPI-905 and CPI-1205. This guide provides a detailed comparison of their performance based on available preclinical data, outlines experimental protocols for their evaluation, and visualizes key biological pathways and experimental workflows.
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). Its dysregulation is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This guide focuses on two EZH2 inhibitors, this compound and CPI-1205, developed by Constellation Pharmaceuticals, to aid researchers in selecting the appropriate tool compound for their preclinical studies. While both target EZH2, available data suggests significant differences in their potency and stage of development, with CPI-1205 being a more potent and clinically investigated agent.
Performance and Specifications: this compound vs. CPI-1205
Available preclinical data indicates that CPI-1205 is a highly potent and selective inhibitor of EZH2, while this compound is described as a weaker precursor. The following tables summarize the key quantitative data for a direct comparison.
| Compound | Biochemical Potency (IC50) | Cellular Activity (EC50) | Selectivity | Development Stage |
| CPI-1205 | 2 nM (EZH2)[1][2] | 32 nM[1][2] | EZH1 IC50: 52 nM (26-fold selective for EZH2)[1] | Preclinical / Phase I Clinical Trials[1][3] |
| This compound | Weak inhibitor (Specific IC50 not publicly available) | Data not publicly available | Data not publicly available | Early-stage research compound |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.
Mechanism of Action
Both this compound and CPI-1205 are small molecule inhibitors that target the catalytic activity of EZH2. CPI-1205 is characterized as a potent, selective, and cofactor-competitive inhibitor, meaning it competes with the natural cofactor S-adenosylmethionine (SAM) to bind to the EZH2 enzyme, thereby preventing the methylation of its substrate, histone H3 at lysine 27 (H3K27).[4] This inhibition of H3K27 trimethylation (H3K27me3) leads to the reactivation of silenced tumor suppressor genes, ultimately inhibiting cancer cell proliferation.
In Vivo Efficacy of CPI-1205
Preclinical studies have demonstrated the in vivo anti-tumor activity of CPI-1205. In a xenograft model using the Karpas-422 human B-cell lymphoma cell line, oral administration of CPI-1205 at 160 mg/kg twice daily resulted in significant tumor growth inhibition.[1][2] Tumor regression was observed within two weeks of treatment, and the compound was well-tolerated.[1]
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental context for evaluating these inhibitors, the following diagrams, generated using the DOT language, illustrate the EZH2 signaling pathway and a typical experimental workflow for assessing EZH2 inhibitor efficacy.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of EZH2 inhibitors. Below are representative protocols for key experiments.
Biochemical EZH2 Inhibition Assay (Radiometric)
This assay quantifies the enzymatic activity of EZH2 by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a histone H3 peptide substrate.
Materials:
-
Recombinant human PRC2 complex (EZH2/EED/SUZ12/RbAp48/AEBP2)
-
Histone H3 (1-21) peptide substrate
-
³H-SAM
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 10 mM KCl, 1 mM DTT, 0.01% Triton X-100
-
Stop Solution: 500 µM unlabeled SAM
-
Scintillation fluid
Procedure:
-
Prepare a reaction mixture containing assay buffer, PRC2 complex, and histone H3 peptide substrate.
-
Add the EZH2 inhibitor (this compound or CPI-1205) at various concentrations.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Spot the reaction mixture onto phosphocellulose filter paper and wash to remove unincorporated ³H-SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.
Cellular H3K27me3 Inhibition Assay (Western Blot)
This assay assesses the ability of an EZH2 inhibitor to reduce the levels of H3K27me3 in cultured cancer cells.
Materials:
-
Cancer cell line of interest (e.g., Karpas-422)
-
Cell culture medium and supplements
-
EZH2 inhibitor (this compound or CPI-1205)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-H3K27me3, anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the EZH2 inhibitor for a specified duration (e.g., 72-96 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies against H3K27me3 and total Histone H3 (as a loading control).
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal to determine the dose-dependent reduction in H3K27me3.
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of an EZH2 inhibitor in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
Cancer cell line for tumor implantation (e.g., Karpas-422)
-
EZH2 inhibitor (formulated for oral or intraperitoneal administration)
-
Vehicle control
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the EZH2 inhibitor or vehicle control to the respective groups at a predetermined dose and schedule.
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic assessment of H3K27me3 levels).
-
Calculate the tumor growth inhibition (TGI) to assess the efficacy of the inhibitor.
Conclusion: Which Inhibitor to Choose?
The choice between this compound and CPI-1205 for preclinical research depends on the specific scientific question.
-
For studies requiring a potent and well-characterized EZH2 inhibitor with demonstrated in vivo activity, CPI-1205 is the clear choice. Its high potency and progression into clinical trials provide a strong rationale for its use in efficacy and mechanism-of-action studies.
-
This compound, as a weaker and less characterized compound, may be of interest for specific medicinal chemistry or structural biology studies. For example, it could serve as a starting point for the development of new inhibitors or as a tool to probe the structure-activity relationship of the pyridone scaffold in EZH2 inhibition.
Researchers should carefully consider the available data and their experimental goals to make an informed decision. As more data on these and other EZH2 inhibitors become available, the landscape of tools for epigenetic research will continue to evolve.
References
Validating the On-Target Effects of CPI-905 through Genetic Knockdowns: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the EZH2 inhibitor CPI-905 and the validation of its on-target effects using genetic knockdown approaches. By comparing the phenotypic outcomes of pharmacological inhibition with those of siRNA- or shRNA-mediated gene silencing, researchers can confidently attribute the observed cellular effects to the specific inhibition of EZH2.
Introduction to this compound and its Target, EZH2
This compound is a potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3). This epigenetic mark leads to chromatin compaction and transcriptional repression of target genes. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.
Genetic knockdown of EZH2, typically through the use of small interfering RNA (siRNA) or short hairpin RNA (shRNA), offers a powerful method to validate the on-target effects of inhibitors like this compound. By specifically reducing the expression of the EZH2 protein, researchers can observe the resulting cellular phenotypes and compare them to those induced by the chemical inhibitor. A high degree of concordance between the effects of the inhibitor and genetic knockdown provides strong evidence that the inhibitor is acting through its intended target.
Comparison of Pharmacological Inhibition and Genetic Knockdown of EZH2
| Experimental Endpoint | Pharmacological Inhibition (EZH2 Inhibitors) | Genetic Knockdown (siRNA/shRNA) | Key Findings & Concordance |
| Cell Proliferation | Inhibition of proliferation in various cancer cell lines. For instance, CPI-169, a potent EZH2 inhibitor from the same chemical series as this compound, inhibits the catalytic activity of PRC2 with an IC50 of < 1nM.[2][3] | Significant inhibition of cell proliferation in cancer cell lines. EZH2 siRNA treatment resulted in a dose-dependent inhibition of proliferation in synovial sarcoma cell lines.[4] In colorectal cancer cells (SW620), the number of viable cells was markedly decreased 24, 48, and 72 hours after EZH2-siRNA treatment.[5] | High concordance: Both methods effectively reduce cancer cell proliferation, confirming that this effect is a direct result of EZH2 inhibition. |
| Cell Cycle Progression | Induction of cell cycle arrest, often at the G0/G1 or G2/M phase. Treatment with EZH2 inhibitors can trigger cell cycle arrest in a variety of cell lines.[3] | Arrest of the cell cycle at the G0/G1 or G2/M phase. Silencing of EZH2 with siRNA arrested cisplatin-resistant lung and gastric cancer cells in the G0/G1 phase.[6] In other lung cancer cell lines, EZH2 knockdown led to G2/M arrest.[7] | High concordance: Both approaches lead to cell cycle arrest, indicating that EZH2 is crucial for normal cell cycle progression in these cancer cells. |
| Apoptosis | Induction of apoptosis in sensitive cell lines. Treatment with EZH2 inhibitors can trigger apoptosis.[3] | Increased rates of apoptosis. Silencing of EZH2 in cisplatin-resistant lung and gastric cancer cells led to increased apoptosis.[6] In SW620 colorectal cancer cells, the apoptotic rate was significantly higher in the EZH2-siRNA group.[5] | High concordance: Both pharmacological and genetic inhibition of EZH2 can induce programmed cell death in cancer cells. |
| Histone H3K27 Trimethylation (H3K27me3) | Potent and dose-dependent reduction of global H3K27me3 levels. CPI-169 decreases cellular levels of H3K27me3 with an EC50 of 70 nM.[3] | Significant reduction in H3K27me3 levels, confirming the functional knockdown of EZH2's methyltransferase activity. | High concordance: This is a direct biochemical readout of EZH2 activity, and both methods effectively reduce this key epigenetic mark. |
| Gene Expression | Reactivation of PRC2 target genes, including tumor suppressor genes. | Upregulation of genes previously silenced by EZH2-mediated H3K27me3. | High concordance: Both methods lead to the derepression of EZH2 target genes, validating the mechanism of action. |
Experimental Protocols
Protocol 1: EZH2 Knockdown using siRNA
This protocol provides a general workflow for the transient knockdown of EZH2 in cultured cancer cells using siRNA.
Materials:
-
Cancer cell line of interest (e.g., A549, SW620)
-
Complete cell culture medium
-
EZH2-specific siRNA and a non-targeting control siRNA
-
Lipofectamine RNAiMAX transfection reagent (or similar)
-
Opti-MEM I Reduced Serum Medium (or similar)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., cell lysis buffer for Western blotting, cell viability assay reagents)
Procedure:
-
Cell Seeding: The day before transfection, seed the cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well to be transfected, dilute a final concentration of 100 nM of siRNA (either EZH2-specific or control) in Opti-MEM I medium.
-
In a separate tube, dilute the Lipofectamine RNAiMAX reagent in Opti-MEM I medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 5-20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Add the siRNA-Lipofectamine complexes dropwise to the cells in each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Downstream Analysis: After the incubation period, harvest the cells to assess the efficiency of EZH2 knockdown and the resulting phenotypic changes.
-
Western Blotting: Lyse a portion of the cells and perform Western blotting to quantify the reduction in EZH2 protein levels.
-
Cell Viability/Proliferation Assays: Use assays such as MTT or CellTiter-Glo to measure changes in cell proliferation.
-
Cell Cycle Analysis: Fix the cells and stain with propidium iodide for analysis by flow cytometry.
-
Apoptosis Assays: Use methods like Annexin V staining or caspase activity assays to quantify apoptosis.
-
Protocol 2: Pharmacological Inhibition with an EZH2 Inhibitor (e.g., this compound)
This protocol outlines a general procedure for treating cultured cancer cells with an EZH2 inhibitor.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
EZH2 inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Multi-well plates (e.g., 96-well for viability assays, 6-well for Western blotting)
-
Reagents for downstream analysis
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at an appropriate density for the intended assay.
-
Compound Preparation: Prepare a stock solution of the EZH2 inhibitor in the chosen solvent. Create a serial dilution of the compound in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the EZH2 inhibitor or the vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 72 hours for proliferation assays, or a time course for mechanistic studies).
-
Downstream Analysis: Perform the same downstream analyses as described in the siRNA protocol (Western blotting for H3K27me3 levels, cell viability assays, cell cycle analysis, apoptosis assays) to determine the effects of the inhibitor.
Visualizing the EZH2 Signaling Pathway and Experimental Logic
To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of EZH2 expression is associated with the proliferation, apoptosis, and migration of SW620 colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. siRNA Silencing EZH2 Reverses Cisplatin-resistance of Human Non-small Cell Lung and Gastric Cancer Cells [journal.waocp.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unveiling the Selectivity of CPI-905: A Comparative Guide for Researchers
For Immediate Release
Cambridge, MA – November 7, 2025 – In the rapidly evolving landscape of epigenetic drug discovery, the histone methyltransferase inhibitor CPI-905, also known as tulmimetostat (CPI-0209), has emerged as a potent and highly selective agent targeting the Enhancer of Zeste Homolog 2 (EZH2). This guide provides a comprehensive comparison of this compound's cross-reactivity with other histone methyltransferases (HMTs), supported by available experimental data, to inform researchers, scientists, and drug development professionals in their pursuit of novel cancer therapeutics.
Executive Summary
This compound is a second-generation, orally bioavailable small molecule inhibitor of EZH2, a key component of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2 is a histone methyltransferase that plays a critical role in gene silencing and is frequently overexpressed or mutated in various cancers, making it a prime therapeutic target.[2] This guide demonstrates that this compound exhibits remarkable selectivity for EZH2 and its close homolog EZH1, with minimal to no activity against a broad range of other histone methyltransferases.
Cross-Reactivity Profile of this compound
Biochemical assays are crucial in determining the selectivity of enzyme inhibitors. The inhibitory activity of this compound has been rigorously tested against a panel of histone methyltransferases. The data reveals a high degree of selectivity for EZH2.
| Target Enzyme | This compound (tulmimetostat) Ki[3] | Notes |
| EZH2 | 140 fM (kinetic analyses) | Primary Target |
| 180 fM (thermal shift assays) | ||
| EZH1 | Inhibited | Dual inhibitor with EZH2 |
| Other HMTs | No significant inhibition at 10 µM | Tested against a panel of over 30 protein and DNA methyltransferases[3] |
Key Findings:
-
This compound demonstrates exceptionally high potency against its primary target, EZH2, with inhibition constants in the femtomolar range.[3]
-
The compound also shows activity against EZH1, positioning it as a dual EZH2/EZH1 inhibitor.[3]
-
Crucially, when screened against a large panel of over 30 other protein and DNA methyltransferases, this compound showed no significant inhibition at a concentration of 10 µM, underscoring its remarkable selectivity.[3]
Experimental Methodologies
The determination of inhibitor potency and selectivity relies on robust and well-defined experimental protocols. Below is a representative methodology for an in vitro histone methyltransferase inhibition assay used to generate the kind of data presented above.
In Vitro Histone Methyltransferase (HMT) Inhibition Assay Protocol
This protocol outlines a radiometric assay to determine the IC50 values of a test compound, such as this compound, against a specific histone methyltransferase.
1. Reagents and Materials:
-
Recombinant human HMT enzyme (e.g., EZH2/EED/SUZ12/RbAp48/AEBP2 complex)
-
Histone H3 peptide substrate (biotinylated or unmodified)
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
Test compound (this compound) serially diluted in DMSO
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Stop Solution (e.g., 5% trichloroacetic acid)
-
Scintillation fluid
-
Filter plates and scintillation counter
2. Assay Procedure:
-
Compound Plating: Prepare serial dilutions of this compound in DMSO and add to the assay plate. Include DMSO-only wells as a negative control.
-
Enzyme and Substrate Preparation: Dilute the HMT enzyme and histone substrate to their final concentrations in the assay buffer.
-
Reaction Initiation: Add the HMT enzyme and histone substrate solution to the wells containing the test compound.
-
Initiation of Methylation: Start the methylation reaction by adding ³H-SAM to each well.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Capture of Methylated Substrate: Transfer the reaction mixture to a filter plate to capture the radiolabeled histone substrate.
-
Washing: Wash the filter plate multiple times to remove unincorporated ³H-SAM.
-
Scintillation Counting: Add scintillation fluid to the wells and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.
Visualizing the Workflow
To further clarify the experimental process, the following diagram illustrates the key steps in determining the cross-reactivity of an HMT inhibitor.
References
Comparative analysis of first and second-generation EZH2 inhibitors
Enhancer of zeste homolog 2 (EZH2) has emerged as a critical therapeutic target in oncology. As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a pivotal role in epigenetic regulation by methylating histone H3 on lysine 27 (H3K27), leading to transcriptional repression.[1][2] Dysregulation of EZH2 activity, through mutation or overexpression, is implicated in the pathogenesis of various malignancies, including lymphomas and solid tumors.[1][3][4] This has spurred the development of small molecule inhibitors aimed at blocking its methyltransferase activity. This guide provides a comparative analysis of the first and second generations of these inhibitors, focusing on their mechanisms, performance, and the experimental data that supports their development.
First-Generation EZH2 Inhibitors: The Pioneer
The first wave of EZH2 inhibitors validated EZH2 as a druggable target, with tazemetostat being the first-in-class agent to receive FDA approval.[5][6] These inhibitors are typically S-adenosyl methionine (SAM) competitive, blocking the transfer of methyl groups.[6]
Tazemetostat (Tazverik™)
Tazemetostat is an oral, potent, and selective inhibitor of both wild-type and mutant forms of EZH2.[5][6] It received accelerated FDA approval for the treatment of adults and adolescents with epithelioid sarcoma and for adult patients with relapsed or refractory (R/R) follicular lymphoma (FL) whose tumors are positive for an EZH2 mutation or for those with no satisfactory alternative treatment options.[7][8]
The clinical efficacy of tazemetostat in follicular lymphoma, as demonstrated in a phase 2 trial, underscores the potential of targeting EZH2. The overall response rate (ORR) was significantly higher in patients with EZH2 mutations compared to those with wild-type EZH2.[9][10]
Second-Generation EZH2 Inhibitors: Evolving the Paradigm
While first-generation inhibitors marked a significant breakthrough, their clinical application revealed limitations, such as the need for high doses and the potential for drug metabolism induction.[4] This prompted the development of a second generation of inhibitors designed for improved potency, more durable target engagement, and potentially broader efficacy.
Key advancements in second-generation inhibitors include:
-
Extended Drug-Target Residence Time: By identifying unique structural modifications, such as the 4-thiomethyl pyridone group, researchers have created inhibitors with significantly longer residence times and sub-picomolar binding affinities.[4][11][12] This allows for more sustained target inhibition.
-
Dual EZH1/EZH2 Inhibition: Some second-generation inhibitors, like valemetostat, are designed to inhibit both EZH2 and its homolog EZH1.[13] Since EZH1 can partially compensate for EZH2 loss, dual inhibition is hypothesized to provide a more profound and durable anti-tumor response, potentially overcoming resistance mechanisms.[13][14]
Valemetostat (Ezharmia®)
Valemetostat is an oral, potent dual inhibitor of EZH1 and EZH2.[13] It has been approved in Japan for treating adult T-cell leukemia/lymphoma.[15] Preclinical and early clinical data suggest that valemetostat can induce responses in various hematological malignancies, particularly in patients with relapsed or refractory disease.[16][17] Cross-trial comparisons suggest that dual EZH1/2 inhibitors may offer an efficacy advantage over EZH2-selective blockers in certain cancers like peripheral T-cell lymphoma (PTCL).[15]
Performance Data: A Head-to-Head Comparison
The following tables summarize the quantitative data for representative first and second-generation EZH2 inhibitors.
Table 1: Comparative Biochemical and Cellular Potency
| Inhibitor (Generation) | Target(s) | Type | IC50 (Biochemical) | EC50 (Cellular H3K27me3 Reduction) | Reference(s) |
| Tazemetostat (1st) | EZH2 (WT & Mutant) | SAM-Competitive | WT: 2.5 nM; Y641N: 0.5 nM | 11-99 nM (in various cell lines) | [18] |
| GSK126 (1st) | EZH2 (WT & Mutant) | SAM-Competitive | WT: 9.9 nM; Y641N: 0.5 nM | ~7 nM (in EZH2 mutant cells) | [13] |
| CPI-1205 (2nd Gen Scaffold) | EZH2 | SAM-Competitive | - | <100 nM | [4] |
| Compound 1 (2nd Gen) | EZH2 | SAM-Competitive | - | 2.5 nM | [4] |
| Valemetostat (2nd) | EZH1 / EZH2 | SAM-Competitive | EZH2: 0.86 nM; EZH1: 4.0 nM | - | [13] |
Table 2: Clinical Efficacy in Relapsed/Refractory Follicular Lymphoma
| Inhibitor | EZH2 Status | Overall Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) | Reference(s) |
| Tazemetostat | Mutant | 69% | 10.9 months | 13.8 months | [9][10][13] |
| Tazemetostat | Wild-Type | 35% | 13.0 months | 11.1 months | [9][10][19] |
Note: Direct comparative clinical trial data for second-generation inhibitors in follicular lymphoma is still emerging.
Signaling Pathway and Mechanism of Action
EZH2 inhibitors function by blocking the catalytic activity of the PRC2 complex. This prevents the trimethylation of H3K27, leading to the de-repression of PRC2 target genes. Many of these target genes are tumor suppressors involved in cell cycle arrest, differentiation, and apoptosis.[10][18]
Key Experimental Methodologies
The evaluation of EZH2 inhibitors relies on a series of standardized biochemical and cellular assays.
EZH2 Enzymatic Assay (IC50 Determination)
This assay quantifies the ability of a compound to inhibit the methyltransferase activity of the purified PRC2 complex in vitro.
Protocol Outline:
-
Reaction Setup: Recombinant PRC2 complex (e.g., EZH2/EED/SUZ12/RbAp48/AEBP2) is incubated in an assay buffer (e.g., 20 mM Tris pH 8.0, 0.5 mM DTT).[20]
-
Substrate Addition: A histone H3 peptide substrate (e.g., H3K27me0) and the methyl donor S-adenosylmethionine (SAM) are added.[20][21]
-
Inhibitor Treatment: The reaction is initiated in the presence of serial dilutions of the test inhibitor or a vehicle control (DMSO).
-
Incubation: The reaction proceeds for a set time (e.g., 1-3 hours) at room temperature or 30°C.[20][21]
-
Detection: The level of histone methylation is quantified. Common methods include:
-
Chemiluminescence/ELISA: Uses a specific antibody that recognizes the methylated H3K27 product, followed by a secondary antibody conjugated to HRP for signal generation.[22]
-
AlphaLISA: A bead-based assay where a donor bead is brought into proximity with an acceptor bead upon antibody binding to the methylated substrate, generating a signal.[21][23]
-
-
Data Analysis: The signal is plotted against the inhibitor concentration to calculate the IC50 value (the concentration at which 50% of enzymatic activity is inhibited).[20]
Cellular Proliferation / Viability Assay
This assay measures the effect of EZH2 inhibition on the growth and survival of cancer cell lines.
Protocol Outline:
-
Cell Seeding: Cancer cell lines (e.g., lymphoma or sarcoma cells) are seeded into 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of the EZH2 inhibitor or a vehicle control.
-
Incubation: Cells are incubated for an extended period, typically 3 to 11 days, to allow for effects on proliferation to manifest.[24][25]
-
Viability Assessment: Cell viability is measured using a metabolic indicator dye.
-
Data Analysis: The fluorescence or absorbance is measured and normalized to the vehicle-treated control cells to determine the relative cell viability and calculate the EC50 or GI50 (concentration for 50% growth inhibition).
In Vivo Tumor Xenograft Study
This assay evaluates the anti-tumor efficacy of an EZH2 inhibitor in a living organism, typically immunodeficient mice bearing human tumors.
Protocol Outline:
-
Tumor Implantation: Human cancer cells or patient-derived tumor fragments (PDX) are implanted subcutaneously into immunodeficient mice.[27]
-
Tumor Growth: Tumors are allowed to grow to a palpable, measurable size.
-
Treatment: Once tumors reach the target size, mice are randomized into treatment groups (e.g., vehicle control, EZH2 inhibitor). The drug is administered according to a specific dose and schedule (e.g., oral gavage, twice daily).[4][28]
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week) throughout the study.[27][28]
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a fixed duration. Efficacy is assessed by comparing the tumor growth between treated and control groups, often reported as Tumor Growth Inhibition (TGI).[4]
Comparative Summary and Future Outlook
The development from first to second-generation EZH2 inhibitors represents a clear progression in medicinal chemistry and targeted therapy.
References
- 1. EZH2 - Wikipedia [en.wikipedia.org]
- 2. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Do EZH2 Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 4. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tazemetostat: EZH2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tazemetostat - Wikipedia [en.wikipedia.org]
- 7. jadpro.com [jadpro.com]
- 8. Tazemetostat: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tazemetostat, First-in-Class EZH2 Inhibitor, Shows Impressive Activity in Relapsed or Refractory Follicular Lymphoma [jhoponline.com]
- 10. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Enhancer of zeste homolog 1/2 dual inhibitor valemetostat outperforms enhancer of zeste homolog 2-selective inhibitors in reactivating latent HIV-1 reservoirs ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ASH 2023 – a new EZ battle shapes up | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 16. Tazverik (tazemetostat) vs Ezharmia (valemetostat tosilate) | Everyone.org [everyone.org]
- 17. targetedonc.com [targetedonc.com]
- 18. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. TAZVERIK® (tazemetostat) | Clinical Trial Results in R/R Follicular Lymphoma [tazverik.com]
- 20. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. Dramatic In Vivo Efficacy of the EZH2-Inhibitor Tazemetostat in PBRM1-Mutated Human Chordoma Xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 28. In vivo evaluation of the EZH2 inhibitor (EPZ011989) alone or in combination with standard of care cytotoxic agents against pediatric malignant rhabdoid tumor preclinical models - A report from the Pediatric Preclinical Testing Consortium - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head study of CPI-905 and other EZH2 inhibitors in prostate cancer
For Researchers, Scientists, and Drug Development Professionals
Enhancer of zeste homolog 2 (EZH2) has emerged as a promising therapeutic target in prostate cancer, particularly in advanced and castration-resistant disease. As a histone methyltransferase, EZH2 plays a crucial role in gene silencing and is often overexpressed in metastatic castration-resistant prostate cancer (mCRPC), where it is associated with a poor prognosis.[1] Several small molecule inhibitors of EZH2 have entered clinical development, aiming to reverse epigenetic silencing of tumor suppressor genes and overcome resistance to standard-of-care therapies.
This guide provides a comparative overview of key EZH2 inhibitors that have been evaluated in prostate cancer, with a focus on available clinical data. It is important to note that direct head-to-head comparative studies are largely unavailable; therefore, this analysis is based on data from separate clinical trials.
Mechanism of Action: The Role of EZH2 in Prostate Cancer
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which mediates gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3).[2] In prostate cancer, EZH2 overexpression contributes to the progression of the disease by silencing tumor suppressor genes.[2][3] Furthermore, EZH2 has been implicated in the development of lineage plasticity and resistance to androgen receptor (AR) pathway inhibitors.[1] Inhibition of EZH2 is hypothesized to restore the expression of these silenced genes, thereby inhibiting cancer cell proliferation and potentially re-sensitizing tumors to AR-targeted therapies.[4] Beyond its canonical role in the PRC2 complex, EZH2 can also directly methylate non-histone proteins, including the androgen receptor, further promoting tumor growth in a PRC2-independent manner.[5]
EZH2 Signaling Pathway in Prostate Cancer
The following diagram illustrates the central role of EZH2 in prostate cancer pathogenesis and the mechanism of action of EZH2 inhibitors.
Caption: EZH2 signaling pathway in prostate cancer.
Comparative Clinical Data of EZH2 Inhibitors
While a direct head-to-head comparison is not available, the following tables summarize the clinical findings for several EZH2 inhibitors investigated in prostate cancer.
Table 1: Efficacy of EZH2 Inhibitors in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
| Inhibitor | Trial Name/Identifier | Combination Therapy | Patient Population | Key Efficacy Endpoint | Result |
| Mevrometostat | Phase 1/2 | Enzalutamide | mCRPC patients who progressed on abiraterone and/or enzalutamide | Median radiographic progression-free survival (rPFS) | 14.3 months (combo) vs. 6.3 months (enzalutamide alone)[4] |
| Objective Response Rate (ORR) | 26.7% (combo) vs. 14.3% (enzalutamide alone)[4] | ||||
| PSA decline ≥50% | 34.1% (combo) vs. 15.4% (enzalutamide alone)[4] | ||||
| Tazemetostat | Cello-1 (Phase 1/2) | Enzalutamide | mCRPC | Median rPFS | 16.6 months (combo) vs. 13.8 months (enzalutamide alone) (p=0.37)[1] |
| CPI-1205 | PROSTAR (Phase 2) | Enzalutamide or Abiraterone/Prednisone | mCRPC patients who progressed on either abiraterone or enzalutamide | Not specified | Trial stopped early due to lack of a strong enough signal of activity.[1] |
| Tulmimetostat (CPI-0209) | Phase 2 | Monotherapy | mCRPC | Response Rate | Zero responses observed.[1] |
| SHR2554 | Phase 1/2 | Monotherapy or in combination with androgen receptor inhibition | Not specified | Not specified | Trial terminated without any presented results.[1] |
Table 2: Safety and Tolerability of Mevrometostat in Combination with Enzalutamide
| Adverse Event | Mevrometostat + Enzalutamide | Enzalutamide Alone |
| Grade 3 or higher treatment-related adverse events | 53.7% | 42.5% |
| Most common Grade 3 or higher events | Diarrhea, neutropenia, sepsis | Not specified |
Data from a Phase I study presented at the 2025 ASCO Genitourinary Cancers Symposium.[4]
Experimental Protocols
Detailed experimental protocols for the clinical trials mentioned are extensive and can be accessed through their respective clinical trial registrations (e.g., on ClinicalTrials.gov). However, a general workflow for a clinical trial evaluating an EZH2 inhibitor in prostate cancer is outlined below.
General Clinical Trial Workflow
Caption: Generalized clinical trial workflow.
Conclusion
The landscape of EZH2 inhibitors in prostate cancer is evolving. While early generation inhibitors have shown limited success, newer agents like mevrometostat have demonstrated promising efficacy in combination with standard androgen receptor-targeted therapies.[4] These findings suggest that the therapeutic window and optimal combination strategies are critical for harnessing the potential of EZH2 inhibition in this disease. The disappointing results from several trials also highlight the need for a better understanding of the patient populations most likely to benefit from this therapeutic approach, potentially through the identification of predictive biomarkers. Future research, including ongoing Phase 3 trials for mevrometostat, will be crucial in defining the role of EZH2 inhibitors in the management of prostate cancer.[1]
References
A Researcher's Guide to Alternative EZH2 Inhibitors for Non-Hodgkin's Lymphoma Studies
For researchers in the field of non-Hodgkin's lymphoma (NHL), the targeting of Enhancer of Zeste Homolog 2 (EZH2) has opened promising avenues for therapeutic development. While tazemetostat has been a key player in this area, a growing number of alternative EZH2 inhibitors are available for preclinical and clinical investigation. This guide provides a comparative overview of these alternatives, focusing on their performance, supporting experimental data, and methodologies to aid in the selection of the most suitable compounds for your research needs.
Comparative Performance of EZH2 Inhibitors
The efficacy of EZH2 inhibitors can be assessed through various parameters, including their half-maximal inhibitory concentration (IC50) against both wild-type and mutant forms of EZH2, as well as their activity in cellular and in vivo models of non-Hodgkin's lymphoma. The following tables summarize key quantitative data for tazemetostat and its alternatives.
| Inhibitor | Target(s) | Biochemical IC50 (nM) | Cellular H3K27me3 IC50 (nM) | Reference |
| Tazemetostat (EPZ-6438) | EZH2 (WT & Mutant) | WT: 9 | 2-90 (in DLBCL cell lines) | [1][2] |
| Valemetostat (DS-3201/CPI-1205) | EZH1/EZH2 | EZH1: 10.0, EZH2: 6.0 | Not specified | |
| GSK2816126 | EZH2 (WT & Mutant) | Ki app = 0.5–3 | Not specified | [1] |
| UNC1999 | EZH1/EZH2 | EZH1: 45, EZH2: 2 | Not specified | |
| MC3629 | EZH2 | 5,270-15,400 | Not specified | [3] |
Table 1: Biochemical and Cellular Potency of EZH2 Inhibitors. This table compares the inhibitory concentrations of various EZH2 inhibitors against the EZH2 enzyme (biochemical IC50) and their ability to reduce H3K27 trimethylation in cells (cellular IC50).
| Inhibitor | Cell Line(s) | Assay Type | Proliferation IC50 (µM) | EZH2 Mutation Status | Reference |
| Tazemetostat (EPZ-6438) | WSU-DLCL2 | 11-day proliferation | ~0.01 - 0.1 | Mutant (Y646F) | [4] |
| OCI-LY19 | 11-day proliferation | >10 | Wild-Type | [4] | |
| Valemetostat (DS-3201/CPI-1205) | KARPAS-422 | Not specified | Not specified (significant tumor growth inhibition) | Mutant | [1] |
| GSK2816126 | DLBCL cell lines | Proliferation assay | Not specified (most sensitive in EZH2 mutant lines) | Mutant | [5] |
| UNC1999 | DB | Proliferation assay | Not specified (efficiently suppressed proliferation) | Mutant (Y641N) | [6] |
| MC3629 | RPMI1788 | CCK-8 assay | 9.017 | Not specified | [7] |
| Ramos | CCK-8 assay | 8.425 | Not specified | [7] | |
| Daudi | CCK-8 assay | 6.076 | Not specified | [7] |
Table 2: In Vitro Anti-proliferative Activity in Non-Hodgkin's Lymphoma Cell Lines. This table summarizes the half-maximal inhibitory concentrations for cell proliferation in various NHL cell lines, highlighting the differential sensitivity based on EZH2 mutation status.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for key experiments cited in the evaluation of EZH2 inhibitors.
In Vitro Cell Proliferation Assay
Objective: To determine the effect of EZH2 inhibitors on the proliferation of NHL cell lines.
Methodology (based on AlamarBlue or CellTiter-Glo assays):
-
Cell Culture: NHL cell lines (e.g., WSU-DLCL2 for EZH2-mutant, OCI-LY19 for EZH2-wild type) are cultured in appropriate media (e.g., RPMI + 10% FBS) and maintained at 37°C in a humidified atmosphere with 5% CO2.[8]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Inhibitor Treatment: A serial dilution of the EZH2 inhibitor is prepared and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for a specified period, typically ranging from 4 to 11 days, to allow for multiple cell doublings.[2][9]
-
Viability Assessment:
-
AlamarBlue Assay: AlamarBlue reagent is added to each well, and plates are incubated for a specified time. Fluorescence is then measured to determine the number of viable, metabolically active cells.[10]
-
CellTiter-Glo Assay: CellTiter-Glo reagent is added to each well to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells. Luminescence is then measured.[9]
-
-
Data Analysis: The results are normalized to the vehicle control, and IC50 values are calculated using appropriate software.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of EZH2 inhibitors in a living organism.
Methodology (based on NHL xenograft models):
-
Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are used to prevent rejection of human tumor cells.[5][11]
-
Tumor Cell Implantation: NHL cells (e.g., KARPAS-422 or WSU-DLCL2) are injected subcutaneously into the flank of the mice.[5][11]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly (e.g., twice weekly) using calipers.
-
Inhibitor Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The EZH2 inhibitor is administered orally or via another appropriate route at a specified dose and schedule (e.g., once or twice daily).[12] The control group receives a vehicle solution.
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. The primary endpoint is often tumor growth inhibition or regression.[5]
-
Pharmacodynamic Analysis: At the end of the study, tumors and other tissues can be harvested to assess target engagement, such as the reduction in H3K27me3 levels, via techniques like ELISA or Western blotting.[11]
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental design is essential for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the EZH2 signaling pathway and a typical experimental workflow for inhibitor testing.
Caption: EZH2 Signaling Pathway in Non-Hodgkin's Lymphoma.
Caption: General Experimental Workflow for EZH2 Inhibitor Evaluation.
References
- 1. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Phase I Study of the Novel Enhancer of Zeste Homolog 2 (EZH2) Inhibitor GSK2816126 in Patients with Advanced Hematologic and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Divergent Effects of EZH1 and EZH2 Protein Expression on the Prognosis of Patients with T-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EZH2 inhibitors sensitize myeloma cell lines to panobinostat resulting in unique combinatorial transcriptomic changes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Dramatic In Vivo Efficacy of the EZH2-Inhibitor Tazemetostat in PBRM1-Mutated Human Chordoma Xenograft - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking CPI-905's Potency Against Other Published EZH2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of CPI-905 and its optimized successor, CPI-1205, against other published small molecule inhibitors of the Enhancer of Zeste Homolog 2 (EZH2). The data presented is compiled from publicly available preclinical and clinical research. Detailed methodologies for key experiments are provided to support the interpretation of the comparative data.
Comparative Potency of EZH2 Inhibitors
The potency of EZH2 inhibitors is typically assessed through biochemical assays, which measure the direct inhibition of the EZH2 enzyme's methyltransferase activity, and cellular assays, which evaluate the inhibitor's effect on EZH2 function within a cellular context. The most common metrics are the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki).
The following table summarizes the reported potency of CPI-1205 against other well-characterized EZH2 inhibitors: tazemetostat, GSK2816126, and the dual EZH1/EZH2 inhibitor valemetostat. This compound was an initial screening hit with weaker activity, from which the potent clinical candidate CPI-1205 was developed.
| Inhibitor | Target(s) | Biochemical Potency (IC50/Ki) | Cellular Potency (EC50/IC50) | Key Characteristics |
| CPI-1205 (Lirametostat) | EZH2 | IC50: 2 nM [1][2] | EC50: 32 nM (H3K27me3 reduction)[3] | Orally bioavailable, selective EZH2 inhibitor currently in clinical trials.[4][5][6][7] |
| Tazemetostat (EPZ-6438) | EZH2 | Ki: 2.5 nM; IC50: 11-16 nM[8] | IC50: 2-90 nM (H3K27me3 reduction)[8] | First-in-class, orally bioavailable EZH2 inhibitor, FDA-approved for certain cancers.[8] |
| GSK2816126 (GSK126) | EZH2 | IC50: 9.9 nM[9] | Potent inhibition of H3K27me3 in various cell lines.[10] | Highly selective EZH2 inhibitor.[10] |
| Valemetostat (DS-3201) | EZH1/EZH2 | IC50: <10 nM (for both EZH1 and EZH2)[11] | Potent inhibition of H3K27me3.[11] | Dual inhibitor of EZH1 and EZH2.[11] |
Experimental Protocols
Below are detailed methodologies for the key experiments commonly cited in the characterization of EZH2 inhibitors.
Biochemical IC50 Determination Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the PRC2 complex.
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of EZH2 by 50%.
Materials:
-
Purified human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2)
-
Histone H3 peptide (or recombinant nucleosomes) as a substrate
-
S-adenosyl-L-methionine (SAM) as a methyl donor (often radiolabeled, e.g., [3H]-SAM)
-
Test inhibitors (e.g., CPI-1205) serially diluted in DMSO
-
Assay buffer (e.g., 20 mM BICINE, pH 7.6, 0.5 mM DTT, 0.005% BSA)
-
Scintillation fluid and microplates (if using radiolabeled SAM) or specific antibodies for detection in non-radioactive formats (e.g., AlphaLISA).
Procedure:
-
Enzyme and Inhibitor Pre-incubation: The purified PRC2 complex is pre-incubated with varying concentrations of the test inhibitor in the assay buffer for a defined period (e.g., 30 minutes) at room temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the histone H3 substrate and [3H]-SAM.
-
Enzymatic Reaction: The reaction mixture is incubated for a specific time (e.g., 1-3 hours) at a controlled temperature (e.g., 30°C) to allow for the methylation of the histone substrate.
-
Reaction Termination: The reaction is stopped, often by the addition of a strong acid or by spotting the reaction mixture onto a filter membrane that captures the histone substrate.
-
Detection and Quantification: If using [3H]-SAM, the amount of radioactivity incorporated into the histone substrate is measured using a scintillation counter. For non-radioactive methods like AlphaLISA, specific antibodies that recognize the methylated histone are used, and the signal is read on a compatible plate reader.
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Cellular H3K27me3 Reduction Assay
This assay measures the ability of an inhibitor to penetrate cells and inhibit EZH2 activity, leading to a reduction in the global levels of histone H3 lysine 27 trimethylation (H3K27me3).
Objective: To determine the effective concentration of an inhibitor that reduces the cellular levels of H3K27me3 by 50%.
Materials:
-
Cancer cell line of interest (e.g., a lymphoma cell line)
-
Cell culture medium and supplements
-
Test inhibitors serially diluted in DMSO
-
Reagents for cell lysis and histone extraction
-
Primary antibody specific for H3K27me3
-
Secondary antibody conjugated to a detectable label (e.g., HRP for Western blot, fluorophore for immunofluorescence)
-
Loading control antibody (e.g., anti-total Histone H3)
-
Detection reagents (e.g., ECL substrate for Western blot)
-
Imaging system or plate reader.
Procedure:
-
Cell Seeding and Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the cells are treated with a range of concentrations of the test inhibitor or DMSO as a vehicle control.
-
Incubation: The cells are incubated with the inhibitor for a specified period, typically 48 to 96 hours, to allow for histone turnover and a measurable decrease in H3K27me3 levels.
-
Cell Lysis and Histone Extraction: After incubation, cells are washed and then lysed. Histones are extracted from the cell lysates.
-
Detection by Western Blot:
-
Equal amounts of histone extracts are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with the primary antibody against H3K27me3, followed by incubation with an HRP-conjugated secondary antibody.
-
The signal is detected using an ECL substrate and an imaging system.
-
The membrane is stripped and re-probed with an antibody for total histone H3 as a loading control.
-
-
Data Analysis: The band intensities for H3K27me3 are quantified and normalized to the total histone H3 loading control. The percentage of H3K27me3 reduction is calculated for each inhibitor concentration relative to the DMSO control. The EC50 value is determined by plotting the percentage of reduction against the inhibitor concentration and fitting the data to a dose-response curve.
Cell Proliferation Assay
This assay assesses the impact of EZH2 inhibition on the growth and viability of cancer cells over time.
Objective: To determine the concentration of an inhibitor that inhibits cell proliferation by 50%.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test inhibitors serially diluted in DMSO
-
Reagents for assessing cell viability (e.g., CellTiter-Glo®, WST-1, or crystal violet)
-
Microplate reader.
Procedure:
-
Cell Seeding: Cells are seeded at a low density in 96-well plates.
-
Inhibitor Treatment: After allowing the cells to attach, they are treated with a range of concentrations of the test inhibitor or DMSO.
-
Incubation: The plates are incubated for an extended period, typically 6 to 11 days, with the medium and inhibitor being replenished every few days.
-
Viability Measurement: At the end of the incubation period, a cell viability reagent is added to each well according to the manufacturer's instructions.
-
Data Acquisition: The absorbance or luminescence is measured using a microplate reader.
-
Data Analysis: The percentage of proliferation inhibition is calculated for each inhibitor concentration relative to the DMSO-treated control cells. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Visualizations
EZH2 Signaling Pathway
The following diagram illustrates the core components and mechanism of the Polycomb Repressive Complex 2 (PRC2), of which EZH2 is the catalytic subunit.
Caption: The EZH2 signaling pathway, illustrating the PRC2 complex, its methylation of H3K27, and inhibition.
Experimental Workflow for Biochemical IC50 Assay
This diagram outlines the typical workflow for determining the biochemical potency of an EZH2 inhibitor.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Constellation Pharmaceuticals Initiates Clinical Development Of CPI-1205, A Novel Inhibitor Of EZH2, In Patients With Lymphoma - BioSpace [biospace.com]
- 5. A phase 1b/2 study of CPI-1205, a small molecule inhibitor of EZH2, combined with enzalutamide (E) or abiraterone/prednisone (A/P) in patients with metastatic castration resistant prostate cancer (mCRPC). - ASCO [asco.org]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. EZH2 upregulates the PI3K/AKT pathway through IGF1R and MYC in clinically aggressive chronic lymphocytic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EZH2 inhibition decreases neuroblastoma proliferation and in vivo tumor growth | PLOS One [journals.plos.org]
- 10. epigentek.com [epigentek.com]
- 11. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal Practices for CPI-905: A Guide for Laboratory Professionals
Disclaimer: The following guidance is based on general safety protocols for chemical handling and disposal. A specific Safety Data Sheet (SDS) for a compound designated solely as "CPI-905" was not definitively identified in public resources. Researchers, scientists, and drug development professionals must obtain the specific SDS for their product from the manufacturer or supplier before handling or disposal. The procedures outlined below are intended as a general framework and must be adapted to the specific hazards and regulatory requirements detailed in the product-specific SDS.
Immediate Safety and Handling Precautions
Before proceeding with any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Based on materials with similar designations, this may include, but is not limited to:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[1][2]
-
Hand Protection: Chemical-resistant gloves, such as PVC or other plastic materials.[2]
-
Protective Clothing: A lab coat or other protective clothing to prevent skin contact.[2]
-
Respiratory Protection: If working in a poorly ventilated area or if dusts or mists are generated, a NIOSH/MSHA-approved respirator may be necessary.[3]
Ensure that an eye-wash station and emergency shower are readily accessible.[2]
Spill and Accidental Release Measures
In the event of a spill or accidental release, the immediate priorities are to ensure personnel safety and contain the material.
-
Isolate the Area: Keep unauthorized personnel away from the spill.[1]
-
Ventilate the Area: If it is safe to do so, increase ventilation in the area of the spill.
-
Contain the Spill: For liquid spills, use an inert absorbent material like sand or earth.[1] For solid spills, carefully place the material into a designated container, avoiding the creation of dust.
-
Clean the Area: Once the material is contained, decontaminate the spill area according to institutional protocols.
-
Properly Dispose of Cleanup Materials: All contaminated absorbent materials and cleaning supplies should be placed in a sealed, labeled container for disposal as hazardous waste.
Step-by-Step Disposal Protocol
The proper disposal of any chemical is dictated by its specific properties and local, state, and federal regulations. The following is a generalized protocol that must be cross-referenced with the product-specific SDS.
-
Consult the Safety Data Sheet (SDS): Section 13 of the SDS provides specific disposal considerations. This is the most critical step in the disposal process.
-
Determine Waste Classification: Based on the SDS and local regulations, determine if this compound is considered hazardous waste. If so, it must be handled and disposed of according to all applicable hazardous waste regulations.
-
Segregate the Waste: Do not mix this compound waste with other chemical waste unless explicitly permitted by the SDS and institutional protocols. Incompatible materials can lead to dangerous reactions.[1][2]
-
Use Appropriate Waste Containers: Collect waste this compound in a designated, properly labeled container. The container should be compatible with the chemical and sealed to prevent leaks or spills.
-
Label the Waste Container: The label should clearly identify the contents as "Hazardous Waste," list the full chemical name ("this compound" and any other components), and include any relevant hazard warnings (e.g., "Irritant," "Flammable").
-
Store Waste Appropriately: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the final disposal of the waste.
Quantitative Data Summary
Without a specific SDS for this compound, a quantitative data table cannot be accurately provided. The following table serves as a template for researchers to populate with information from their product-specific SDS.
| Property | Value | Source (SDS Section) |
| Physical State | e.g., Solid, Liquid, Gas | Section 9 |
| pH | e.g., 6.0-8.0 | Section 9 |
| Boiling Point/Range | e.g., >100°C | Section 9 |
| Flash Point | e.g., Not Applicable | Section 9 |
| Flammability | e.g., Not Flammable | Section 9 |
| Solubility in Water | e.g., Soluble, Insoluble | Section 9 |
| LD50 (Oral) | e.g., >2000 mg/kg (Rat) | Section 11 |
| Ecotoxicity | Data on aquatic toxicity, etc. | Section 12 |
Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Essential Safety & Handling Guide for CPI-905 (Cryptochlorogenic Acid)
For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount. This guide provides essential, immediate safety and logistical information for handling CPI-905, identified as Cryptochlorogenic acid (CAS 905-99-7). Following these procedural steps will support a safe laboratory environment and proper disposal of the substance.
Chemical Identification:
| Identifier | Value |
| Common Name | This compound |
| Chemical Name | 4-O-Caffeoylquinic Acid |
| Synonym | Cryptochlorogenic acid |
| CAS Number | 905-99-7 |
| Molecular Formula | C16H18O9 |
| Molecular Weight | 354.31 |
Personal Protective Equipment (PPE)
While specific handling procedures may vary based on the experimental context, the following personal protective equipment is recommended when working with this compound in solid or solution form.
| Protection Type | Required Equipment | Notes |
| Eye/Face Protection | Safety glasses with side shields or goggles | Essential to prevent eye contact with dust particles or splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) | Inspect gloves for integrity before use. Change gloves frequently and after direct contact. |
| Laboratory coat | To protect skin and personal clothing from contamination. | |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood | If handling large quantities or if dust generation is likely, a NIOSH-approved respirator may be necessary. |
This table summarizes general PPE recommendations. Always consult the specific Safety Data Sheet (SDS) for the material you are using and your institution's safety protocols.
Operational and Disposal Plans
Handling and Storage:
-
Avoid inhalation of dust and contact with skin and eyes.[1]
-
Wash hands thoroughly after handling.[1]
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration at -20°C is recommended.[1]
First Aid Measures:
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.
-
After skin contact: Wash off with soap and plenty of water. Remove contaminated clothing.
-
After inhalation: Move to fresh air. If not breathing, give artificial respiration.
-
After ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Spill and Disposal:
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. For liquid spills, absorb with an inert material and place in a chemical waste container.
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow product to reach the sewage system.
PPE Selection and Usage Workflow
The following diagram outlines the logical steps for selecting and using appropriate PPE when handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
